Cyclo-(Pro-Gly)
Description
Properties
IUPAC Name |
(8aS)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h5H,1-4H2,(H,8,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOHLURDBZHNGG-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCC(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)NCC(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60914215 | |
| Record name | 1-Hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60914215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97011-16-0 | |
| Record name | Cyclo(prolylglycyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097011160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclo(prolylglycyl) | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04541 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60914215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLO(PROLYLGLYCYL) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7O69J5F2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Neuroprotective Properties of Cyclo-(Pro-Gly): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo-(Pro-Gly), an endogenous cyclic dipeptide, has emerged as a promising neuroprotective agent with therapeutic potential for a range of neurological disorders. This document provides a comprehensive technical overview of the neuroprotective properties of Cyclo-(Pro-Gly), focusing on its mechanisms of action, supporting quantitative data from preclinical studies, and detailed experimental methodologies. Key neuroprotective functions include the attenuation of excitotoxicity, mitigation of oxidative stress, and inhibition of apoptosis. These effects are mediated through the modulation of critical signaling pathways, including the MDM2-p53 and Nrf2 pathways. This guide is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development.
Introduction
Neurodegenerative diseases and acute neurological injuries represent a significant and growing global health burden. The complex pathophysiology of these conditions, often involving excitotoxicity, oxidative stress, and apoptosis, necessitates the development of novel therapeutic strategies. Cyclo-(Pro-Gly), a diketopiperazine, has demonstrated significant neuroprotective effects in various preclinical models.[1] Its ability to cross the blood-brain barrier and modulate key intracellular signaling cascades makes it a compelling candidate for further investigation and development.[2] This technical guide synthesizes the current understanding of the neuroprotective properties of Cyclo-(Pro-Gly).
Mechanisms of Neuroprotection
Cyclo-(Pro-Gly) exerts its neuroprotective effects through a multi-faceted approach, targeting key pathways involved in neuronal cell death and damage.
Anti-Apoptotic Effects
Cyclo-(Pro-Gly) has been shown to inhibit neuronal apoptosis, a programmed cell death pathway implicated in numerous neurodegenerative conditions.[2] One of the primary mechanisms underlying this anti-apoptotic effect is the modulation of the MDM2-p53 signaling pathway .[3] Under conditions of cellular stress, the tumor suppressor protein p53 is activated, leading to the transcription of pro-apoptotic genes. Cyclo-(Pro-Gly) treatment has been found to upregulate Mouse Double Minute 2 homolog (MDM2), an E3 ubiquitin ligase that targets p53 for degradation, thereby preventing the initiation of the apoptotic cascade.[4] This action is believed to be mediated through the activation of the Akt signaling pathway. Furthermore, Cyclo-(Pro-Gly) has been observed to reduce the number of early apoptotic cells, suggesting a direct interference with the apoptotic process.
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage. Cyclo-(Pro-Gly) demonstrates potent anti-oxidative properties by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway . Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Upon activation by Cyclo-(Pro-Gly), Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1). This enhancement of the cellular antioxidant defense system helps to neutralize ROS and protect neurons from oxidative damage.
Protection Against Excitotoxicity
Excitotoxicity, a pathological process triggered by the excessive activation of glutamate (B1630785) receptors, leads to a massive influx of calcium ions and subsequent neuronal death. Cyclo-(Pro-Gly) has been shown to protect neurons from glutamate-induced excitotoxicity. While the precise mechanism is still under investigation, it is suggested that Cyclo-(Pro-Gly) may act as a modulator of glutamate receptors, potentially as an antagonist at the NMDA receptor's glycine (B1666218) site, thereby preventing excessive calcium influx.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies investigating the neuroprotective effects of Cyclo-(Pro-Gly).
| In Vitro Model | Neurotoxic Insult | Cyclo-(Pro-Gly) Concentration | Observed Effect | Assay | Reference |
| Human Fetal Neural Stem Cells (hfNSCs) | Hydrogen Peroxide (Oxidative Stress) | Dose-dependent | Attenuated oxidative stress-induced cell death | Cell Viability Assay | |
| Cultured Cerebellar Neurons | Glutamate (Excitotoxicity) | 10-100 nM | Significant recovery from glutamate-induced neurotoxicity | Cell Count | |
| HT22 Murine Hippocampal Cells | Glutamate (Oxidative Stress) | Not specified | Reduced glutamate-induced oxidative stress and cell death | Cell Viability Assay | |
| SH-SY5Y and HEK293 Cells | - | Not specified | Reduced the number of early apoptotic cells | Apoptosis Assay |
Table 1: Summary of In Vitro Neuroprotective Effects of Cyclo-(Pro-Gly)
| In Vivo Model | Condition | Cyclo-(Pro-Gly) Administration | Observed Effect | Assessment Method | Reference |
| Rat Stroke Model | Ischemic Brain Injury | Oral administration | Enhanced neural plasticity and facilitated learning | Behavioral Tests | |
| Animal models | Neurological disorders | Not specified | Improved functional recovery | Not specified |
Table 2: Summary of In Vivo Neuroprotective Effects of Cyclo-(Pro-Gly)
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of Cyclo-(Pro-Gly)'s neuroprotective properties.
Cell Viability and Neuroprotection Assays
Objective: To assess the protective effect of Cyclo-(Pro-Gly) against neurotoxin-induced cell death.
Cell Lines:
-
HT22 (murine hippocampal neuronal cell line)
-
Primary cortical neurons
-
Human fetal neural stem cells (hfNSCs)
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 1.5 x 10^4 to 2 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of Cyclo-(Pro-Gly) for a specified period (e.g., 24 hours).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin such as glutamate (e.g., 5 mM) or hydrogen peroxide for a defined duration (e.g., 24 hours).
-
Cell Viability Assessment:
-
MTT/CCK-8 Assay: Add MTT or CCK-8 solution to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
LDH Assay: Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium as an indicator of cytotoxicity.
-
Apoptosis Assay
Objective: To determine if Cyclo-(Pro-Gly) inhibits apoptosis.
Cell Line:
-
Neuroblastoma cell lines (e.g., SH-SY5Y)
-
Human fetal neural stem cells (hfNSCs)
Protocol (Annexin V-FITC/PI Staining):
-
Cell Treatment: Treat cells with the neurotoxic agent in the presence or absence of Cyclo-(Pro-Gly).
-
Cell Harvesting: Collect the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Neurite Outgrowth Assay
Objective: To evaluate the effect of Cyclo-(Pro-Gly) on neuronal differentiation and regeneration.
Cell Lines:
-
PC-12 cells
-
Primary neurons
Protocol:
-
Cell Culture: Plate neuronal cells on a suitable substrate (e.g., poly-L-lysine coated plates).
-
Treatment: Treat the cells with Cyclo-(Pro-Gly) at various concentrations.
-
Fixation and Staining: After a defined period, fix the cells with paraformaldehyde and stain for neuronal markers such as β-III tubulin or MAP2. Nuclei can be counterstained with DAPI.
-
Image Acquisition and Analysis: Capture images using a fluorescence microscope. Quantify neurite outgrowth using software to measure parameters such as the total length of neurites per cell, the number of primary neurites, and the number of branch points.
Signaling Pathways and Visualizations
The neuroprotective effects of Cyclo-(Pro-Gly) are mediated by its interaction with specific intracellular signaling pathways.
MDM2-p53 Signaling Pathway in Anti-Apoptosis
Under cellular stress, p53 is activated and promotes the transcription of genes that lead to apoptosis. Cyclo-(Pro-Gly) activates the Akt signaling pathway, which in turn upregulates MDM2. MDM2 then ubiquitinates p53, targeting it for proteasomal degradation and thereby inhibiting apoptosis.
Caption: MDM2-p53 signaling pathway in Cyclo-(Pro-Gly) mediated anti-apoptosis.
Nrf2 Signaling Pathway in Antioxidant Response
Cyclo-(Pro-Gly) promotes the dissociation of Nrf2 from its inhibitor Keap1 in the cytoplasm. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of antioxidant enzymes like HO-1.
Caption: Nrf2 signaling pathway in Cyclo-(Pro-Gly) mediated antioxidant response.
Experimental Workflow for Assessing Neuroprotection
The general workflow for evaluating the neuroprotective properties of Cyclo-(Pro-Gly) in an in vitro model of neurotoxicity is outlined below.
Caption: General experimental workflow for in vitro neuroprotection studies.
Conclusion and Future Directions
Cyclo-(Pro-Gly) has demonstrated robust neuroprotective properties in a variety of preclinical models, acting through well-defined anti-apoptotic and anti-oxidative stress mechanisms. The modulation of the MDM2-p53 and Nrf2 signaling pathways highlights its potential as a multi-target therapeutic agent for neurological disorders. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research.
Future investigations should focus on elucidating the precise molecular targets of Cyclo-(Pro-Gly) and further exploring its efficacy in a wider range of in vivo models of neurodegeneration and acute brain injury. Additionally, pharmacokinetic and pharmacodynamic studies are warranted to optimize dosing and delivery strategies for potential clinical applications. The continued exploration of Cyclo-(Pro-Gly) and its derivatives holds significant promise for the development of novel and effective neuroprotective therapies.
References
- 1. Cyclic glycine-proline - Wikipedia [en.wikipedia.org]
- 2. US7232798B2 - Neuroprotection and neuroegenisis by administering cyclic prolyl glycine - Google Patents [patents.google.com]
- 3. Cyclo-glycylproline attenuates hydrogen peroxide-induced cellular damage mediated by the MDM2-p53 pathway in human neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection by Mitochondrial NAD Against Glutamate-Induced Excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cyclo-(Pro-Gly) in Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo-(Pro-Gly), an endogenous cyclic dipeptide, has emerged as a significant modulator of key cellular signaling pathways, exhibiting neuroprotective, anti-inflammatory, and potential anti-cancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the bioactivity of Cyclo-(Pro-Gly), with a focus on its role in the Nrf2/NF-κB axis, the Insulin-like Growth Factor-1 (IGF-1) signaling pathway, and its influence on neurotrophic factor expression. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the implicated signaling cascades to facilitate further research and drug development efforts.
Introduction
Cyclo-(Pro-Gly), also known as cycloprolylglycine, is a diketopiperazine formed from the cyclization of the dipeptide proline-glycine. Its stable cyclic structure confers resistance to enzymatic degradation, enhancing its bioavailability and potential as a therapeutic agent.[1] Found endogenously in the human body, including in plasma and cerebrospinal fluid, Cyclo-(Pro-Gly) has garnered significant interest for its diverse pharmacological activities.[1] This guide will elucidate the intricate roles of Cyclo-(Pro-Gly) in cellular signaling, providing a comprehensive resource for researchers in the field.
Key Signaling Pathways Modulated by Cyclo-(Pro-Gly)
Cyclo-(Pro-Gly) and its structural analog, Cyclo-(His-Pro), exert their biological effects by influencing several critical signaling pathways.
The Nrf2/NF-κB Signaling Axis: A Nexus of Antioxidant and Anti-inflammatory Responses
A pivotal mechanism of action for cyclic dipeptides like Cyclo-(His-Pro), which shares structural similarities with Cyclo-(Pro-Gly), involves the modulation of the Nrf2 and NF-κB signaling pathways.[2]
-
Activation of the Nrf2 Pathway: Cyclo-(His-Pro) has been shown to trigger the nuclear translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[3][4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon stimulation by Cyclo-(His-Pro), Nrf2 dissociates from Keap1 and moves into the nucleus. This process can be mediated by the p38 MAPK signaling pathway.
-
Inhibition of the NF-κB Pathway: Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, leading to the upregulation of antioxidant and cytoprotective enzymes. This Nrf2-mediated antioxidant response plays a crucial role in suppressing the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The activation of Nrf2 by Cyclo-(His-Pro) leads to the inhibition of NF-κB nuclear accumulation, thereby downregulating the expression of pro-inflammatory genes.
Modulation of the IGF-1 Signaling Pathway
Cyclo-(Pro-Gly) is a metabolite of Insulin-like Growth Factor-1 (IGF-1) and plays a crucial role in regulating its bioavailability and function.
-
Interaction with IGFBP-3: The majority of circulating IGF-1 is bound to IGF-binding proteins (IGFBPs), primarily IGFBP-3, which renders it inactive. Cyclo-(Pro-Gly) retains the binding affinity to IGFBP-3 and can competitively displace IGF-1 from this complex. This action increases the concentration of free, bioactive IGF-1.
-
Normalization of IGF-1 Function: By modulating the binding of IGF-1 to IGFBP-3, Cyclo-(Pro-Gly) can normalize IGF-1 function. In conditions of IGF-1 insufficiency, it promotes IGF-1 activity, while in states of IGF-1 excess, it can be inhibitory. This homeostatic regulation is critical for neuronal survival and vascular remodeling.
Positive Allosteric Modulation of AMPA Receptors and BDNF Expression
Cyclo-(Pro-Gly) has been identified as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.
-
Enhancement of AMPA Receptor Activity: By binding to an allosteric site on the AMPA receptor, Cyclo-(Pro-Gly) enhances the receptor's response to the neurotransmitter glutamate. This leads to increased cation influx and neuronal depolarization.
-
Upregulation of BDNF: The activation of AMPA receptors is known to stimulate the expression and release of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity. The positive modulatory effect of Cyclo-(Pro-Gly) on AMPA receptors contributes to increased BDNF levels, which is a crucial component of its neuroprotective and cognitive-enhancing effects.
References
- 1. Cyclic glycine-proline - Wikipedia [en.wikipedia.org]
- 2. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclo-(Pro-Gly): A Technical Guide to its Nootropic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclo-(L-prolyl-L-glycine), a cyclic dipeptide, has emerged as a promising nootropic agent with significant neuroprotective and cognitive-enhancing properties. This document provides a comprehensive technical overview of Cyclo-(Pro-Gly) (cGP), summarizing the current state of research into its mechanisms of action, pharmacokinetic profile, and preclinical efficacy. Quantitative data from key studies are presented in tabular format for comparative analysis. Detailed experimental methodologies are provided to facilitate the replication and extension of these findings. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework for understanding the multifaceted actions of this intriguing molecule. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutics for cognitive and neurological disorders.
Introduction
Cyclo-(Pro-Gly) is an endogenous cyclic dipeptide found in the mammalian brain. Its unique cyclic structure confers enhanced stability and bioavailability compared to linear peptides, making it an attractive candidate for therapeutic development.[1] Preclinical studies have demonstrated its potential in improving memory and learning, as well as exhibiting neuroprotective effects in models of neurodegenerative diseases. This guide delves into the core scientific data underpinning the nootropic potential of cGP.
Mechanism of Action
The nootropic effects of Cyclo-(Pro-Gly) are attributed to its modulation of multiple signaling pathways, primarily involving the insulin-like growth factor-1 (IGF-1) system and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.
Modulation of IGF-1 Signaling
cGP is a key regulator of IGF-1 homeostasis. It competitively binds to Insulin-like Growth Factor Binding Protein 3 (IGFBP-3), thereby increasing the bioavailability of free IGF-1.[2] IGF-1 is a critical neurotrophic factor involved in neuronal survival, growth, and synaptic plasticity. By modulating IGF-1 availability, cGP can potentiate its neuroprotective and cognitive-enhancing effects.
Positive Allosteric Modulation of AMPA Receptors
cGP acts as a positive allosteric modulator of AMPA receptors, enhancing their response to glutamate (B1630785). This potentiation of AMPA receptor activity is believed to be a key mechanism underlying its cognitive-enhancing effects, as AMPA receptors play a crucial role in synaptic plasticity and learning. Furthermore, activation of AMPA receptors by cGP leads to the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and the subsequent activation of its receptor, Tropomyosin receptor kinase B (TrkB).
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the nootropic and pharmacological properties of Cyclo-(Pro-Gly).
Table 1: Preclinical Efficacy of Cyclo-(Pro-Gly) in Cognitive Tasks
| Animal Model | Cognitive Task | Administration Route | Dosage | Key Findings | Reference |
| Rat | Passive Avoidance | Intraperitoneal (i.p.) | 0.1 mg/kg | Demonstrated antiamnesic activity. | [3] |
| APP/PS1 Mouse (Alzheimer's Model) | Morris Water Maze | Intranasal | 20 mg/kg | Ameliorated memory impairment and reduced amyloid pathology. | [4] |
Table 2: Pharmacokinetic Parameters of Cyclo-(Pro-Gly)
| Parameter | Value | Species | Notes | Reference |
| Elimination Half-life | ~7 hours | Not Specified | Readily crosses the blood-brain barrier. | [2] |
| Bioavailability | Not Quantified | - | Cyclic structure suggests enhanced stability and potential for oral bioavailability. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to facilitate reproducibility.
Passive Avoidance Test
This task assesses fear-motivated learning and memory.
-
Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Procedure:
-
Acquisition Trial: A rodent is placed in the light compartment. After a brief habituation period, the door is opened. Once the animal enters the dark compartment, the door is closed, and a mild foot shock is delivered.
-
Retention Trial: 24 hours later, the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive stimulus.
-
-
Drug Administration: Cyclo-(Pro-Gly) or vehicle is typically administered intraperitoneally at a specified time before the acquisition trial.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the electrical properties of individual neurons and assess the effect of compounds on ion channel function.
-
Preparation: Acute brain slices containing the region of interest (e.g., hippocampus) are prepared from rodents.
-
Recording:
-
A glass micropipette filled with an internal solution is brought into contact with the membrane of a neuron.
-
A tight seal is formed, and the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a specific voltage, and currents flowing across the membrane are recorded.
-
-
AMPA Receptor Potentiation Assay:
-
A baseline of AMPA receptor-mediated currents is established by applying glutamate or an AMPA receptor agonist.
-
Cyclo-(Pro-Gly) is then co-applied with the agonist, and any change in the current amplitude or kinetics is measured to determine the degree of potentiation.
-
Discussion and Future Directions
The existing body of evidence strongly suggests that Cyclo-(Pro-Gly) is a compelling candidate for further investigation as a nootropic agent. Its dual mechanism of action, involving both the potentiation of neurotrophic factor signaling and the direct modulation of synaptic plasticity, presents a unique therapeutic profile. However, to advance the clinical development of cGP, several key areas require further research:
-
Comprehensive Dose-Response Studies: Elucidating the full dose-response relationship in various models of cognitive impairment is crucial for determining optimal therapeutic windows.
-
Detailed Pharmacokinetics and Metabolism: A thorough characterization of the oral bioavailability, metabolic fate, and clearance of cGP is essential for designing clinical trials.
-
Elucidation of Downstream Signaling: Further investigation into the specific downstream effectors of cGP-mediated AMPA receptor and TrkB activation will provide a more complete understanding of its molecular mechanisms.
-
Safety and Toxicology: Comprehensive safety and toxicology studies are a prerequisite for any clinical investigation.
Conclusion
Cyclo-(Pro-Gly) represents a promising avenue for the development of novel nootropic and neuroprotective therapies. Its well-defined mechanisms of action, coupled with encouraging preclinical data, provide a strong rationale for its continued investigation. The information compiled in this technical guide is intended to serve as a foundational resource for the scientific community to build upon, with the ultimate goal of translating the therapeutic potential of this fascinating molecule into clinical reality.
References
- 1. Cyclo-Gly-Pro, a cyclic dipeptide, attenuates nociceptive behaviour and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic glycine-proline - Wikipedia [en.wikipedia.org]
- 3. Enhancing Oral Bioavailability of Cyclic RGD Hexa-peptides by the Lipophilic Prodrug Charge Masking Approach: Redirection of Peptide Intestinal Permeability from a Paracellular to Transcellular Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple Mechanisms for the Potentiation of AMPA Receptor-Mediated Transmission by α-Ca2+/Calmodulin-Dependent Protein Kinase II - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary in vitro studies on Cyclo-(Pro-Gly) bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo-(Pro-Gly), a cyclic dipeptide also known as cGP, is a naturally occurring small molecule with a growing body of in vitro evidence suggesting its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the preliminary in vitro studies on the bioactivity of Cyclo-(Pro-Gly), with a focus on its neuroprotective, anti-inflammatory, and anti-tumor effects, as well as its role in the Insulin-like Growth Factor-1 (IGF-1) signaling pathway. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this intriguing molecule.
Data Presentation
Table 1: Summary of In Vitro Anti-Tumor Activity of Cyclo-(Pro-Gly)
| Cell Line | Assay Type | Endpoint | Cyclo-(Pro-Gly) Concentration | Result | Reference |
| HepG2 (Human hepatocellular carcinoma) | Cytotoxicity Assay | IC50 | 101.8 µM | Moderate anti-tumor activity | |
| A549 (Human lung carcinoma) | Cytotoxicity Assay | IC50 | 206 µM | Limited anti-tumor activity |
Table 2: Summary of In Vitro Anti-Inflammatory Activity of Cyclo-(Pro-Gly)
| Cell Line | Stimulus | Assay Type | Endpoint | Cyclo-(Pro-Gly) Concentration | Result | Reference |
| J774A.1 (Murine macrophage-like) | - | Cytokine Release Assay | Cytokine Levels | 5.0 µg/mL | Substantial upregulation of IFN-γ; moderate effects on MCP-1 and IL-10; minor impact on TNF-α secretion. | |
| RAW 264.7 (Murine macrophage) | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Assay | NO Production | Not Specified | Inhibition of NO production | [1] |
Experimental Protocols
Neuroprotection Assays
Objective: To evaluate the neuroprotective effects of Cyclo-(Pro-Gly) against neuronal damage induced by oxidative stress or neurotoxins.
Commonly Used Cell Lines:
-
SH-SY5Y (Human neuroblastoma): A widely used model for neurodegenerative diseases.
-
PC12 (Rat pheochromocytoma): Differentiates into neuron-like cells in the presence of Nerve Growth Factor (NGF) and is a common model for studying neurite outgrowth and neuroprotection.[2]
General Protocol for Neuroprotection against Oxidative Stress (e.g., H₂O₂-induced toxicity in SH-SY5Y cells):
-
Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of Cyclo-(Pro-Gly). The cells are incubated for a predetermined period (e.g., 2 hours).
-
Induction of Oxidative Stress: A solution of hydrogen peroxide (H₂O₂) is added to the wells to a final concentration known to induce significant cell death (e.g., 200 µM). A control group without H₂O₂ is also maintained.
-
Incubation: The cells are incubated for 24 hours.
-
Cell Viability Assessment: Cell viability is measured using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.
-
Data Analysis: The viability of cells treated with Cyclo-(Pro-Gly) and H₂O₂ is compared to that of cells treated with H₂O₂ alone to determine the protective effect.
Neurite Outgrowth Assay (using PC12 cells):
-
Cell Culture and Plating: PC12 cells are cultured and plated on collagen-coated plates.
-
Differentiation: Cells are treated with Nerve Growth Factor (NGF) to induce differentiation and neurite outgrowth.
-
Treatment: Differentiated cells are then treated with various concentrations of Cyclo-(Pro-Gly).
-
Imaging and Analysis: After a set incubation period, cells are fixed and imaged. Neurite length and the number of neurite-bearing cells are quantified using image analysis software.
Anti-Inflammatory Assays
Objective: To assess the ability of Cyclo-(Pro-Gly) to modulate inflammatory responses in vitro.
Commonly Used Cell Line:
-
RAW 264.7 (Murine macrophage): A standard cell line for studying inflammation, as it produces inflammatory mediators like nitric oxide (NO) and various cytokines upon stimulation with lipopolysaccharide (LPS).
General Protocol for Nitric Oxide (NO) Inhibition Assay:
-
Cell Culture and Plating: RAW 264.7 cells are cultured in a suitable medium and seeded into 96-well plates.
-
Pre-treatment: Cells are pre-treated with different concentrations of Cyclo-(Pro-Gly) for a specified time (e.g., 2 hours).
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells to a final concentration that robustly stimulates NO production (e.g., 1 µg/mL).
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The amount of NO produced in the presence of Cyclo-(Pro-Gly) is compared to that in the LPS-stimulated control group.
Cytokine Release Assay:
-
Cell Culture and Treatment: Similar to the NO assay, RAW 264.7 cells are pre-treated with Cyclo-(Pro-Gly) and then stimulated with LPS.
-
Supernatant Collection: After 24 hours, the cell culture supernatant is collected.
-
Cytokine Quantification: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.
-
Data Analysis: Cytokine concentrations in the Cyclo-(Pro-Gly) treated groups are compared to the LPS-stimulated control.
IGF-1 Signaling Pathway Analysis
Objective: To investigate the effect of Cyclo-(Pro-Gly) on the IGF-1 signaling pathway. While direct studies on Cyclo-(Pro-Gly) are limited, the methodology can be adapted from studies on the related linear dipeptide, Pro-Gly.
Commonly Used Cell Line:
-
HepG2 (Human hepatocellular carcinoma): This cell line is often used to study liver-related metabolic pathways, including IGF-1 production and signaling.
General Protocol for Western Blot Analysis of IGF-1 Signaling Proteins:
-
Cell Culture and Treatment: HepG2 cells are cultured and treated with various concentrations of Cyclo-(Pro-Gly) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Cells are washed with cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins in the IGF-1 signaling pathway (e.g., phosphorylated and total forms of JAK2 and STAT5).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software to determine the relative changes in protein expression and phosphorylation.
Mandatory Visualizations
Signaling Pathways
References
- 1. ACTH(6–9)PGP Peptide Protects SH-SY5Y Cells from H2O2, tert-Butyl Hydroperoxide, and Cyanide Cytotoxicity via Stimulation of Proliferation and Induction of Prosurvival-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of the Biological Effects of Cyclo-(Pro-Gly)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Cyclo-(Pro-Gly), also known as cycloprolylglycine (cGP), is an endogenous cyclic dipeptide that has garnered significant scientific interest due to its diverse and potent biological activities. Structurally, it is a simple yet stable molecule formed from the cyclization of the amino acids proline and glycine.[1] Found in various biological fluids, including human plasma and cerebrospinal fluid, Cyclo-(Pro-Gly) has emerged as a promising therapeutic agent for a range of neurological and inflammatory conditions. This technical guide provides a comprehensive review of the current literature on the biological effects of Cyclo-(Pro-Gly), with a focus on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols.
Neuroprotective and Nootropic Effects
Cyclo-(Pro-Gly) has demonstrated significant neuroprotective and cognitive-enhancing properties in numerous preclinical studies. These effects are attributed to its ability to modulate key signaling pathways involved in neuronal survival, synaptic plasticity, and memory formation.
Anti-amnesic and Memory-Enhancing Activities
Cyclo-(Pro-Gly) has been shown to possess anti-amnesic effects and to be a memory-facilitating substance.[2] In animal models, it has been shown to improve spatial memory and reduce amyloid plaque burden in a transgenic mouse model of Alzheimer's disease.[3]
Table 1: Quantitative Data on Nootropic and Neuroprotective Effects of Cyclo-(Pro-Gly)
| Biological Effect | Model/Assay | Species | Dose/Concentration | Key Finding | Reference |
| Depolarization of synaptoneurosomes | In vitro | Rat | Threshold: 10⁻⁹ M | Dose-dependent and saturable depolarization. | [4] |
| Antidepressant-like effect | Tail Suspension Test | Mouse | 1 and 2 mg/kg, i.p. (chronic) | Significant decrease in immobility time. | |
| Increased Bdnf mRNA | Frontal Cortex | Mouse | 2 mg/kg, i.p. for 14 days | Increased expression of brain-derived neurotrophic factor mRNA. | |
| Increased BDNF content | Neuronal cell culture | - | 10⁻⁷ M and 10⁻³ M | Increased content of brain-derived neurotrophic factor. | |
| Memory improvement | APP/PS1 mice | Mouse | 20 mg/kg, intranasal | Improved spatial memory and reduced amyloid plaque burden. | [3] |
| Anti-amnesic activity | Passive avoidance test | Rat | 0.1 and 10 mg/kg, i.p. | 76% anti-amnesic activity. |
Neuroprotection Against Excitotoxicity
Glutamate-induced excitotoxicity is a major contributor to neuronal damage in various neurological disorders. Cyclo-(Pro-Gly) has been shown to protect neurons from glutamate-induced cell death.
This protocol is adapted from studies investigating glutamate (B1630785) toxicity in the human neuroblastoma SH-SY5Y cell line.
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere and grow for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of Cyclo-(Pro-Gly) for a specified period (e.g., 1-2 hours).
-
Induce excitotoxicity by adding glutamate to the culture medium at a final concentration known to cause cell death in this cell line (e.g., 40 mM). A control group without glutamate should be included.
-
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours).
-
Cell Viability Assessment:
-
MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The formazan (B1609692) crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the control group.
-
LDH Release Assay: Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells using a commercially available kit. Increased LDH activity indicates decreased cell viability.
-
-
Data Analysis: Compare the viability of cells treated with Cyclo-(Pro-Gly) and glutamate to those treated with glutamate alone to determine the neuroprotective effect.
Anti-inflammatory and Analgesic Properties
Cyclo-(Pro-Gly) exhibits potent anti-inflammatory and analgesic effects, suggesting its therapeutic potential in inflammatory pain conditions.
Attenuation of Inflammatory Responses
In a model of lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages, Cyclo-(Pro-Gly) inhibited the release of the pro-inflammatory cytokine TNF-α with an IC50 value of 4.5 µg/mL. It also downregulated the expression of IL-1β and IL-6.
Analgesic Effects in Pain Models
Cyclo-(Pro-Gly) has been shown to attenuate nociceptive behavior in various animal models of pain, including the formalin test and carrageenan-induced hyperalgesia.
Table 2: Quantitative Data on Anti-inflammatory and Analgesic Effects of Cyclo-(Pro-Gly)
| Biological Effect | Model/Assay | Species | Dose/Concentration | Key Finding | Reference |
| Inhibition of TNF-α release | LPS-induced RAW 264.7 macrophages | - | IC50: 4.5 µg/mL | Inhibition of a key pro-inflammatory cytokine. | |
| Antinociception (early phase) | Formalin test | Mouse | 10 µmol/kg, i.p. | Significant reduction in licking time. | |
| Antinociception (late phase) | Formalin test | Mouse | 1 and 10 µmol/kg, i.p. | Significant reduction in licking time. | |
| Antinociceptive effect | Acetic acid-induced writhing | Mouse | 10 µmol/kg, i.p. | Effect lasted for up to 6 hours. | |
| Increased pain latency | Hot plate test | Mouse | 0.1, 1, and 10 µmol/kg, i.p. | Significant increase in latency to response. |
This protocol is a standard method to assess in vivo anti-inflammatory activity.
-
Animal Model: Use male Swiss mice (25-30 g).
-
Treatment: Administer Cyclo-(Pro-Gly) or vehicle (saline) intraperitoneally (i.p.) 30 minutes before the inflammatory insult.
-
Induction of Edema: Inject 50 µL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. The difference in paw volume before and after carrageenan injection represents the degree of edema.
-
Myeloperoxidase (MPO) Assay (for neutrophil infiltration):
-
At the end of the experiment (e.g., 4 hours post-carrageenan), euthanize the animals and dissect the paw tissue.
-
Homogenize the tissue in a buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).
-
Centrifuge the homogenate and collect the supernatant.
-
Measure MPO activity in the supernatant by a colorimetric assay using a substrate such as o-dianisidine dihydrochloride (B599025) and H₂O₂. The change in absorbance is measured spectrophotometrically at 460 nm. MPO activity is an indicator of neutrophil accumulation in the inflamed tissue.
-
-
Data Analysis: Compare the paw edema volume and MPO activity in the Cyclo-(Pro-Gly)-treated group with the vehicle-treated group.
Mechanisms of Action: Signaling Pathways
The biological effects of Cyclo-(Pro-Gly) are mediated through its interaction with several key signaling pathways.
Modulation of the IGF-1 Signaling Pathway
A primary mechanism of action for Cyclo-(Pro-Gly) is its regulation of the Insulin-like Growth Factor-1 (IGF-1) signaling pathway. Cyclo-(Pro-Gly) is a metabolite of IGF-1 and competes with IGF-1 for binding to IGF-binding proteins (IGFBPs), particularly IGFBP-3. This competition modulates the bioavailability of free IGF-1, which can then activate the IGF-1 receptor (IGF-1R). The downstream signaling cascade involves the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
Cyclo-(Pro-Gly) modulation of the IGF-1 signaling pathway.
Positive Allosteric Modulation of AMPA Receptors
Cyclo-(Pro-Gly) acts as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This modulation enhances the receptor's response to glutamate, leading to increased calcium influx. The rise in intracellular calcium activates downstream signaling cascades, including the Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) pathway. Activated CaMKII can then phosphorylate transcription factors like CREB (cAMP response element-binding protein), leading to the increased expression of genes involved in synaptic plasticity and neuronal survival, such as Brain-Derived Neurotrophic Factor (BDNF).
Cyclo-(Pro-Gly) modulation of the AMPA receptor signaling pathway.
Pharmacokinetics
Cyclo-(Pro-Gly) is a stable, lipophilic molecule that can cross the blood-brain barrier. Its elimination half-life is reported to be approximately 7 hours. Studies have shown that it can be absorbed after oral administration. The oral bioavailability of the related dipeptide Pro-Hyp has been reported to be 19.3% in rats, while that of Gly-Pro was very low. Further studies are needed to fully characterize the pharmacokinetic profile of Cyclo-(Pro-Gly).
Conclusion
Cyclo-(Pro-Gly) is a multifaceted endogenous dipeptide with a wide range of biological activities that hold significant therapeutic promise. Its neuroprotective, nootropic, anti-inflammatory, and analgesic effects are well-documented in preclinical models. The mechanisms underlying these effects are beginning to be understood, with the modulation of the IGF-1 and AMPA receptor signaling pathways emerging as key players. The favorable pharmacokinetic properties of Cyclo-(Pro-Gly), including its ability to cross the blood-brain barrier, further enhance its potential as a drug candidate. Future research should focus on conducting comprehensive dose-response studies to establish clear EC50 and IC50 values for its various biological effects, further elucidating the intricate details of its signaling pathways, and ultimately, translating the promising preclinical findings into clinical applications for the treatment of neurological and inflammatory disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclic Glycine-Proline Improves Memory and Reduces Amyloid Plaque Load in APP/PS1 Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The signaling landscape of insulin-like growth factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
Cyclo-(Pro-Gly) interaction with protein and enzyme targets
An In-depth Technical Guide to the Interaction of Cyclo-(Pro-Gly) with Protein and Enzyme Targets
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo-(Pro-Gly), also known as cGP, is an endogenous cyclic dipeptide and a metabolite of Insulin-like Growth Factor-1 (IGF-1).[1] Possessing a stable 2,5-diketopiperazine structure, cGP is orally bioavailable and crosses the blood-brain barrier, making it a molecule of significant interest in neuroscience and pharmacology.[1] This technical guide provides a comprehensive overview of the known interactions between cGP and its biological targets. It details its primary role in regulating IGF-1 homeostasis through competitive binding with IGF-binding protein-3 (IGFBP-3), its neuromodulatory effects via allosteric modulation of neurotransmitter receptors, and its potential for enzyme inhibition, drawing parallels from closely related cyclic dipeptides. This document summarizes key quantitative data, outlines detailed experimental protocols for studying these interactions, and provides visual diagrams of the associated signaling pathways and experimental workflows.
Key Protein and Enzyme Interactions
Cyclo-(Pro-Gly) exerts its biological effects through direct interaction with several key proteins. The mechanisms range from competitive binding to allosteric modulation.
Regulation of IGF-1 Homeostasis via IGFBP-3
The most well-characterized function of cGP is its role in the regulation of Insulin-like Growth Factor-1 (IGF-1). IGF-1 is a critical hormone for growth and neurodevelopment, but its bioavailability is tightly controlled by a family of IGF-binding proteins (IGFBPs), primarily IGFBP-3.[2]
cGP is formed from the enzymatic breakdown of the N-terminal of free IGF-1.[3] This origin is crucial, as the N-terminal is a primary binding site for IGFBPs. Consequently, cGP retains a strong binding affinity for IGFBP-3.[3] It acts as a natural competitive antagonist, binding to IGFBP-3 and displacing IGF-1, thereby increasing the concentration of free, bioavailable IGF-1 in circulation and tissues. This mechanism allows cGP to normalize IGF-1 function under various pathophysiological conditions.
Allosteric Modulation of Neurotransmitter Receptors
cGP exhibits significant neuroprotective and nootropic (cognitive-enhancing) effects, which are attributed to its interaction with key neurotransmitter receptors.
-
AMPA Receptors: cGP has been identified as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. By binding to a site distinct from the glutamate (B1630785) binding site, it enhances receptor-mediated currents, which in turn upregulates the brain-derived neurotrophic factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), signaling pathway. This pathway is fundamental for synaptic plasticity, learning, and memory.
-
GABAA Receptors: Evidence also suggests that cGP acts as a positive allosteric modulator of the GABAA receptor, which could contribute to its reported anxiolytic properties.
Enzyme Inhibition: A Case Study with Cyclo-(His-Pro)
While direct enzyme inhibition data for Cyclo-(Pro-Gly) is not extensively documented in publicly available literature, studies on closely related cyclic dipeptides provide a strong model for this potential mechanism. For instance, Cyclo-(His-Pro) , which shares the same diketopiperazine scaffold, has been shown to be an inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . This interaction reroutes the glycolytic flux towards the pentose (B10789219) phosphate (B84403) pathway, increasing NADPH levels and enhancing tolerance to oxidative stress. Given the structural similarity, it is plausible that cGP could interact with and modulate the activity of specific enzymes, representing an important area for future investigation.
Quantitative Interaction Data
Quantitative data on the binding affinity and inhibitory constants of cGP with its primary targets are sparse. However, data from the well-studied analog Cyclo-(His-Pro) provides valuable insight into the potential potency of this class of molecules.
| Ligand | Target Protein/Enzyme | Assay Type | Parameter | Value |
| Cyclo-(His-Pro) | GAPC1 (plant GAPDH) | Enzyme Activity | IC50 | ~200 µM |
| Cyclo-(His-Pro) | GAPC1 (plant GAPDH) | Microscale Thermophoresis | Kd (Binding Affinity) | ~40 µM |
Note: The data presented is for Cyclo-(His-Pro), a structural analog of Cyclo-(Pro-Gly). These values serve as a reference for the potential interaction strength of cyclic dipeptides with enzyme targets.
Signaling Pathways
The interactions of cGP with its targets trigger downstream signaling cascades that are critical to its physiological effects.
IGF-1 Bioavailability Regulation Pathway
cGP directly modulates the availability of free IGF-1. This pathway illustrates the competitive binding mechanism at the core of cGP's homeostatic function.
Caption: Regulation of IGF-1 bioavailability by Cyclo-(Pro-Gly).
Neuromodulatory Signaling via AMPA/BDNF Pathway
cGP's role as a positive allosteric modulator of AMPA receptors initiates a cascade that enhances neuronal function and survival.
References
Methodological & Application
Protocol for Solid-Phase Synthesis of Cyclo-(Pro-Gly)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclo-(Pro-Gly) is a cyclic dipeptide with a diketopiperazine structure. It is a naturally occurring molecule and has been investigated for various biological activities. Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for the synthesis of such cyclic peptides. This protocol details the synthesis of Cyclo-(Pro-Gly) using the fluorenylmethyloxycarbonyl (Fmoc) protection strategy on a Wang resin, followed by cleavage and solution-phase cyclization.
Principle of the Method
The synthesis begins with a pre-loaded Fmoc-Pro-Wang resin. The Fmoc protecting group on the proline is removed, and the subsequent amino acid, Fmoc-Gly-OH, is coupled to the free amine. The resulting linear dipeptide is then cleaved from the solid support, and the protecting groups are removed. The deprotected linear dipeptide, H-Pro-Gly-OH, readily undergoes intramolecular cyclization in solution to form the desired Cyclo-(Pro-Gly).
Data Presentation
The following tables summarize the expected quantitative data for the solid-phase synthesis of Cyclo-(Pro-Gly) based on a starting scale of 0.5 mmol of Fmoc-Pro-Wang resin.
Table 1: Reagent Quantities for 0.5 mmol Synthesis Scale
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Molar Equivalence |
| Fmoc-Pro-Wang Resin (0.7 mmol/g) | - | 714 mg | 1.0 |
| Fmoc-Gly-OH | 297.31 | 743 mg | 5.0 |
| HBTU | 379.25 | 948 mg | 5.0 |
| HOBt | 135.12 | 338 mg | 5.0 |
| DIPEA | 129.24 | 870 µL | 10.0 |
| Piperidine (B6355638) | 85.15 | - | - |
| DMF | 73.09 | - | - |
| DCM | 84.93 | - | - |
| TFA | 114.02 | - | - |
| TIS | 158.36 | - | - |
Table 2: Expected Yield and Purity at Each Stage
| Stage | Description | Expected Yield (%) | Typical Purity (%) |
| 1. Resin Loading | Starting Fmoc-Pro-Wang Resin | 100 | >99 |
| 2. Glycine Coupling | Formation of Fmoc-Gly-Pro-Wang Resin | >98 | >95 |
| 3. Cleavage | Cleavage of H-Pro-Gly-OH from resin | 85-95 | >90 (crude) |
| 4. Cyclization & Purification | Formation of pure Cyclo-(Pro-Gly) | 70-85 (after purification) | >98 |
Experimental Protocols
Materials and Reagents
-
Fmoc-Pro-Wang resin (substitution: 0.7 mmol/g)
-
Fmoc-Gly-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether, anhydrous
-
Solid-phase synthesis vessel
-
Shaker
-
HPLC system for purification and analysis
Protocol Steps
Step 1: Resin Swelling
-
Place 714 mg (0.5 mmol) of Fmoc-Pro-Wang resin into a solid-phase synthesis vessel.
-
Add 10 mL of DMF to the resin.
-
Swell the resin by shaking for 30 minutes at room temperature.
-
Drain the DMF.
Step 2: Fmoc Deprotection of Proline
-
Add 10 mL of 20% piperidine in DMF to the swollen resin.
-
Shake for 5 minutes at room temperature.
-
Drain the solution.
-
Add another 10 mL of 20% piperidine in DMF.
-
Shake for 15 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).
Step 3: Glycine Coupling
-
In a separate vial, dissolve Fmoc-Gly-OH (743 mg, 2.5 mmol, 5 eq), HBTU (948 mg, 2.5 mmol, 5 eq), and HOBt (338 mg, 2.5 mmol, 5 eq) in 5 mL of DMF.
-
Add DIPEA (870 µL, 5.0 mmol, 10 eq) to the activation solution and mix for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction.
Step 4: Final Fmoc Deprotection
-
Repeat Step 2 to remove the Fmoc group from the newly coupled glycine.
Step 5: Cleavage of the Linear Dipeptide from the Resin
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For 10 mL of cocktail, use 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of water.
-
Add 10 mL of the cleavage cocktail to the resin.
-
Shake for 2 hours at room temperature.
-
Filter the solution to collect the cleaved peptide.
-
Wash the resin with an additional 2 mL of TFA and combine the filtrates.
-
Precipitate the crude linear peptide by adding the TFA solution dropwise to 50 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet twice with cold diethyl ether.
-
Dry the crude H-Pro-Gly-OH peptide under vacuum.
Step 6: Cyclization to Cyclo-(Pro-Gly)
-
Dissolve the crude linear dipeptide in a suitable solvent such as DMF or a mixture of DMF/DCM at a high dilution (e.g., 1-2 mg/mL).
-
Add a mild base such as DIPEA (1-2 equivalents) to facilitate the cyclization. The Pro-Gly sequence is highly prone to spontaneous cyclization, and often heating the solution in a solvent like toluene (B28343) or xylene under reflux is sufficient.[1]
-
Monitor the reaction by HPLC or LC-MS until the linear dipeptide is consumed (typically 2-24 hours).
-
Remove the solvent under reduced pressure.
Step 7: Purification
-
Purify the crude Cyclo-(Pro-Gly) by preparative reverse-phase HPLC using a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Collect the fractions containing the pure product and lyophilize to obtain a white powder.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Mandatory Visualization
Caption: Workflow for the solid-phase synthesis of Cyclo-(Pro-Gly).
Caption: Logical relationship of steps in Cyclo-(Pro-Gly) synthesis.
References
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) for Cyclo-(Pro-Gly) Purification
Introduction
Cyclo-(Pro-Gly) is a cyclic dipeptide with a range of biological activities, making it a molecule of interest for researchers in pharmaceuticals, neuroscience, and biochemistry.[1][2] Its potential therapeutic applications necessitate high-purity samples for accurate in vitro and in vivo studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely adopted technique for the purification of peptides and small molecules like Cyclo-(Pro-Gly) due to its high resolution and scalability. This document provides a detailed application note and protocols for the analytical and preparative HPLC purification of Cyclo-(Pro-Gly).
Principle of Separation
Reversed-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is typically a nonpolar material, such as silica (B1680970) chemically modified with C8 or C18 alkyl chains, while the mobile phase is a polar solvent system, commonly a mixture of water and an organic modifier like acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH). A small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid (FA), is often added to the mobile phase to improve peak shape and resolution by suppressing the ionization of free silanol (B1196071) groups on the stationary phase and ensuring consistent protonation of the analyte.
In the case of Cyclo-(Pro-Gly) purification, the sample is loaded onto the column in a mobile phase with a high aqueous content. The relatively nonpolar Cyclo-(Pro-Gly) molecules adsorb to the hydrophobic stationary phase. A gradient elution is then employed, where the concentration of the organic modifier in the mobile phase is gradually increased. This decreases the polarity of the mobile phase, causing the bound molecules to partition back into the mobile phase and elute from the column. Molecules with greater hydrophobicity will be retained longer on the column and elute at higher organic solvent concentrations.
Quantitative Data Summary
| Parameter | Value | HPLC Conditions | Source |
| Purity | ≥98% | Not Specified | [1] |
| Purity | >98% | Not Specified | [2] |
| Purity | 96% | Column: C18 (250 mm x 4.6 mm, 5 µm), Mobile Phase: 100% Methanol, Flow Rate: Not Specified, Detection: Not Specified | [3] |
| Retention Time | 2.778 min | Column: C18 (250 mm x 4.6 mm, 5 µm), Mobile Phase: 100% Methanol, Flow Rate: Not Specified, Detection: Not Specified | |
| Retention Time | 2.0571 min | Column: Acquity bridged ethyl hybrid C18 (1.7 µm, 2.1 mm x 100 mm), Mobile Phase: Gradient elution (details not specified), System: UPLC-MS/MS | |
| Yield | Not Reported | Not Applicable |
Experimental Protocols
1. Analytical HPLC Protocol for Cyclo-(Pro-Gly) Purity Assessment
This protocol is designed for determining the purity of a Cyclo-(Pro-Gly) sample and for optimizing the separation conditions before scaling up to preparative HPLC.
Materials and Equipment:
-
Cyclo-(Pro-Gly) sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Analytical HPLC system with a UV detector
-
Reversed-phase C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases by sonication or helium sparging.
-
-
Sample Preparation:
-
Dissolve the crude or synthesized Cyclo-(Pro-Gly) in a suitable solvent, such as DMSO or the initial mobile phase (e.g., 95% A, 5% B), to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
HPLC Method:
-
Column: C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 10-20 µL.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: 95% B (column wash)
-
30.1-35 min: 5% B (column re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of Cyclo-(Pro-Gly) as the percentage of the area of the main peak relative to the total area of all peaks.
-
2. Preparative HPLC Protocol for Cyclo-(Pro-Gly) Purification
This protocol is for purifying larger quantities of Cyclo-(Pro-Gly) based on the optimized conditions from the analytical scale.
Materials and Equipment:
-
Crude Cyclo-(Pro-Gly) sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Preparative HPLC system with a UV detector and fraction collector
-
Reversed-phase C18 preparative column (e.g., 21.2 x 250 mm, 10 µm particle size)
-
Rotary evaporator
-
Lyophilizer (freeze-dryer)
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A and B as described in the analytical protocol, but in larger volumes suitable for the preparative run.
-
-
Sample Preparation:
-
Dissolve the crude Cyclo-(Pro-Gly) in a minimal volume of the initial mobile phase or a solvent like DMSO. The concentration should be as high as possible without causing precipitation.
-
Filter the sample solution to remove any particulate matter.
-
-
Preparative HPLC Method:
-
Column: C18 reversed-phase preparative column (e.g., 21.2 x 250 mm, 10 µm).
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 15-20 mL/min).
-
Detection: UV at 214 nm.
-
Injection Volume: This will depend on the column's loading capacity and the sample concentration. A loading study may be necessary to determine the optimal injection volume.
-
Gradient Program: Use the same gradient profile as the analytical method, but adjust the segment times to account for the larger column volume and higher flow rate.
-
-
Fraction Collection:
-
Set the fraction collector to collect fractions based on the UV signal. Collect the peak corresponding to Cyclo-(Pro-Gly).
-
-
Post-Purification Processing:
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pooling: Combine the fractions that meet the desired purity level.
-
Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified Cyclo-(Pro-Gly) as a white powder.
-
-
Yield Calculation:
-
Weigh the final lyophilized product and calculate the purification yield as a percentage of the initial crude material.
-
Visualizations
Caption: Experimental workflow for the HPLC purification of Cyclo-(Pro-Gly).
Caption: Logical strategy for HPLC method development for Cyclo-(Pro-Gly) purification.
References
Application Notes and Protocols for the Administration of Cyclo-(Pro-Gly) in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Cyclo-(Pro-Gly), a cyclic dipeptide with neuroprotective, anti-inflammatory, and cognitive-enhancing properties, in various rodent models. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Overview and Physicochemical Properties
Cyclo-(Pro-Gly), also known as Cyclo(glycylprolyl) or cGP, is a metabolite of insulin-like growth factor-1 (IGF-1). Its cyclic structure confers enzymatic stability and increased lipophilicity, facilitating its passage across the blood-brain barrier.
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water and phosphate-buffered saline (PBS) |
Administration Routes and Dosages
The choice of administration route and dosage depends on the specific research question and the targeted therapeutic area. Below are protocols for intraperitoneal, oral, and intranasal administration.
Intraperitoneal (I.P.) Injection
This route is commonly used for systemic administration to study the antinociceptive and anti-inflammatory effects of Cyclo-(Pro-Gly).
Protocol:
-
Preparation of Dosing Solution:
-
Dissolve Cyclo-(Pro-Gly) in sterile 0.9% saline or phosphate-buffered saline (PBS) to the desired concentration. For example, to achieve a dose of 10 µmol/kg in a 25g mouse with an injection volume of 100 µL, the concentration would be 3.85 mg/mL.
-
Ensure the solution is clear and free of particulates. Vortex if necessary.
-
-
Animal Handling and Injection:
-
Weigh the animal to determine the precise injection volume.
-
Gently restrain the mouse or rat, exposing the lower abdominal quadrants.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the Cyclo-(Pro-Gly) solution.
-
Monitor the animal for any immediate adverse reactions.
-
Oral Gavage
Oral administration is suitable for assessing the systemic efficacy and oral bioavailability of Cyclo-(Pro-Gly), particularly in models of chronic disease.
Protocol:
-
Preparation of Dosing Solution:
-
Dissolve Cyclo-(Pro-Gly) in sterile water or a suitable vehicle. For studies investigating neuroprotective effects in rats, Cyclo-(Pro-Gly) has been incorporated into food pellets.[1]
-
-
Animal Handling and Gavage:
-
Weigh the animal to determine the correct dosage.
-
For liquid formulations, use a flexible or rigid gavage needle appropriate for the size of the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats).
-
Gently restrain the animal and insert the gavage needle over the tongue into the esophagus.
-
Slowly administer the calculated volume of the solution.
-
Observe the animal to ensure proper swallowing and absence of respiratory distress.
-
Intranasal (I.N.) Administration
This non-invasive route allows for direct delivery to the central nervous system, bypassing the blood-brain barrier, making it ideal for neurological studies.
Protocol:
-
Preparation of Dosing Solution:
-
Dissolve Cyclo-(Pro-Gly) in phosphate-buffered saline (PBS; pH 7.4) to the desired concentration. A concentration of 80 µg/µL has been used for a 20 mg/kg dose in mice.[2]
-
-
Animal Handling and Administration:
-
Lightly anesthetize the animal if necessary to prevent sneezing and ensure accurate delivery.
-
Hold the animal in a supine position.
-
Using a micropipette, administer small droplets (e.g., 2-3 µL) of the solution into alternating nostrils, allowing time for inhalation between drops.
-
Keep the animal in a supine position for a short period after administration to facilitate absorption.
-
Experimental Protocols
Assessment of Antinociceptive and Anti-inflammatory Effects in Mice
3.1.1. Formalin Test:
This model assesses both neurogenic and inflammatory pain.
-
Administration of Cyclo-(Pro-Gly): Administer Cyclo-(Pro-Gly) or vehicle via I.P. injection 30-60 minutes before the formalin injection.
-
Induction of Nociception: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately place the mouse in an observation chamber. Record the cumulative time (in seconds) the animal spends licking the injected paw during the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
3.1.2. Carrageenan-Induced Paw Edema:
This model evaluates acute inflammation.
-
Administration of Cyclo-(Pro-Gly): Administer Cyclo-(Pro-Gly) or vehicle via I.P. injection 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition compared to the vehicle-treated group.
Assessment of Cognitive Enhancement in an Alzheimer's Disease Mouse Model
3.2.1. Morris Water Maze:
This task assesses spatial learning and memory.
-
Chronic Administration of Cyclo-(Pro-Gly): Administer Cyclo-(Pro-Gly) (e.g., 20 mg/kg) or vehicle intranasally daily for a specified period (e.g., 28 days) to APP/PS1 transgenic mice and wild-type controls.[2]
-
Acquisition Phase (Training):
-
For 5-8 consecutive days, conduct 4 trials per day for each mouse.
-
In each trial, place the mouse in a different quadrant of the pool and allow it to swim freely to find a hidden platform.
-
If the mouse does not find the platform within 60 seconds, gently guide it to the platform.
-
Record the escape latency (time to find the platform) for each trial.
-
-
Probe Trial (Memory Test):
-
24 hours after the last training session, remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Quantitative Data Summary
The following tables summarize quantitative data from studies administering Cyclo-(Pro-Gly) in rodent models.
Table 1: Pharmacokinetic Parameters of Cyclo-(Pro-Gly)
| Parameter | Value | Species | Administration Route | Dosage | Source |
| Elimination Half-life | ~7 hours | Not Specified | Not Specified | Not Specified | [3] |
| Brain Uptake | Readily crosses the blood-brain barrier | Rat | Not Specified | Not Specified | [3] |
Note: Detailed pharmacokinetic studies with specific Cmax, Tmax, and bioavailability data for different routes are limited in the reviewed literature.
Table 2: Efficacy of Intraperitoneal Cyclo-(Pro-Gly) in the Mouse Formalin Test
| Treatment Group | Dose (µmol/kg) | Licking Time (seconds) - Early Phase (0-5 min) | % Inhibition | Licking Time (seconds) - Late Phase (15-30 min) | % Inhibition |
| Vehicle (Saline) | - | 65.6 ± 6.7 | - | 239.5 ± 24.2 | - |
| Cyclo-(Pro-Gly) | 0.1 | 38.9 ± 4.5 | 40.6% | 145.6 ± 15.1 | 39.2% |
| Cyclo-(Pro-Gly) | 1 | 37.3 ± 3.9 | 43.1% | 125.9 ± 13.2 | 47.4% |
| Cyclo-(Pro-Gly) | 10 | 33.7 ± 3.5 | 48.6% | 108.0 ± 11.5 | 54.9% |
| Morphine | 17.5 | 20.4 ± 2.2 | 68.9% | 63.5 ± 7.1 | 73.5% |
*Data are presented as mean ± SEM (n=6). *p < 0.01 compared to vehicle.
Table 3: Efficacy of Intraperitoneal Cyclo-(Pro-Gly) in Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (µmol/kg) | Paw Edema Inhibition (%) at 3 hours |
| Cyclo-(Pro-Gly) | 10 | Significant reduction (quantitative data not specified) |
Note: While studies report a significant reduction in paw edema, specific quantitative data on paw volume or thickness changes were not consistently available in the reviewed abstracts.
Table 4: Efficacy of Intranasal Cyclo-(Pro-Gly) in the Morris Water Maze in APP/PS1 Mice
| Treatment Group | Escape Latency (seconds) - Day 8 of Training | Time in Target Quadrant (seconds) - Probe Trial |
| WT + Vehicle | ~20 | ~25 |
| APP/PS1 + Vehicle | ~40 | ~15 |
| APP/PS1 + cGP (20 mg/kg) | ~25 | ~22 |
*Approximate values interpreted from graphical data. cGP treatment significantly reduced escape latency and increased time in the target quadrant in APP/PS1 mice compared to vehicle-treated APP/PS1 mice.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways of Cyclo-(Pro-Gly) and a typical experimental workflow.
Caption: Cyclo-(Pro-Gly) modulation of the IGF-1 signaling pathway.
Caption: Neuroprotective action of Cyclo-(Pro-Gly) via the MDM2-p53 pathway.
Caption: General experimental workflow for in vivo rodent studies.
References
Application Notes and Protocols for Evaluating the Neuroprotective Effects of Cyclo-(Pro-Gly)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo-(Pro-Gly) (cGP), an endogenous cyclic dipeptide, has emerged as a promising neuroprotective agent with potential therapeutic applications in a range of neurological disorders. As a metabolite of insulin-like growth factor-1 (IGF-1), cGP is known to readily cross the blood-brain barrier.[1] Its neuroprotective properties are attributed to its ability to modulate multiple cellular pathways, including the inhibition of apoptosis, reduction of oxidative stress, and regulation of neurotrophic factor signaling.[2][3][4] This document provides detailed application notes and protocols for a suite of cell-based assays to comprehensively evaluate the neuroprotective efficacy of Cyclo-(Pro-Gly).
These protocols are designed to be adaptable for use with various neuronal cell lines (e.g., SH-SY5Y, PC12) and primary neuronal cultures. The assays described will enable researchers to assess cell viability, cytotoxicity, apoptosis, and to dissect the underlying molecular mechanisms of Cyclo-(Pro-Gly)-mediated neuroprotection.
I. Assessment of Cell Viability and Cytotoxicity
A fundamental step in evaluating neuroprotection is to determine the ability of a compound to preserve cell viability and protect against cytotoxic insults. The following assays are recommended:
A. MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Protocol: MTT Assay
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
Pre-treat cells with varying concentrations of Cyclo-(Pro-Gly) (e.g., 0.1, 1, 10, 100 µM) for 1-2 hours.
-
Induce neurotoxicity by adding a neurotoxic agent (e.g., glutamate, H₂O₂, 6-OHDA, or Aβ oligomers) to the appropriate wells.
-
Include control wells: untreated cells, cells treated with the neurotoxin alone, and cells treated with Cyclo-(Pro-Gly) alone.
-
-
Incubation: Incubate the plate for an additional 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
B. LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Protocol: LDH Assay
-
Experimental Setup: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
Data Presentation: Cell Viability and Cytotoxicity
| Treatment Group | Cyclo-(Pro-Gly) Conc. (µM) | Neurotoxin Conc. (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |
| Control | 0 | 0 | 100 ± 5.2 | 5 ± 1.1 |
| Neurotoxin Alone | 0 | 100 | 45 ± 4.1 | 60 ± 5.8 |
| cGP + Neurotoxin | 0.1 | 100 | 52 ± 3.9 | 53 ± 4.5 |
| cGP + Neurotoxin | 1 | 100 | 68 ± 4.5 | 38 ± 3.9 |
| cGP + Neurotoxin | 10 | 100 | 85 ± 5.0 | 20 ± 2.7 |
| cGP + Neurotoxin | 100 | 100 | 92 ± 4.8 | 12 ± 2.1 |
| cGP Alone | 100 | 0 | 102 ± 5.5 | 6 ± 1.3 |
Data are presented as mean ± SEM from three independent experiments.
Experimental Workflow for Cell Viability and Cytotoxicity Assays
Workflow for assessing Cyclo-(Pro-Gly) neuroprotection.
II. Investigation of Anti-Apoptotic Effects
Cyclo-(Pro-Gly) has been shown to exert its neuroprotective effects in part by inhibiting apoptosis.[3] The following assays can be used to quantify the anti-apoptotic properties of cGP.
A. Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay measures the activity of caspase-3 in cell lysates.
Protocol: Caspase-3 Activity Assay
-
Cell Lysis: After treatment as described in the cell viability assays, lyse the cells using a lysis buffer provided with a commercial caspase-3 assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Caspase-3 Reaction: In a black 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm (colorimetric) or fluorescence at an excitation/emission of 380/460 nm (fluorometric).
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and express it as a fold change relative to the untreated control.
B. Western Blot Analysis of Bcl-2 Family Proteins
The Bcl-2 family of proteins plays a critical role in regulating apoptosis. The ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is a key determinant of cell fate.
Protocol: Western Blot for Bcl-2 and Bax
-
Protein Extraction: Following treatment, harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Perform densitometric analysis of the bands. Calculate the Bcl-2/Bax ratio for each treatment group.
Data Presentation: Anti-Apoptotic Effects
| Treatment Group | Cyclo-(Pro-Gly) Conc. (µM) | Neurotoxin Conc. (µM) | Relative Caspase-3 Activity (Fold Change) | Bcl-2/Bax Ratio (Relative to Control) |
| Control | 0 | 0 | 1.0 ± 0.1 | 1.0 ± 0.08 |
| Neurotoxin Alone | 0 | 100 | 4.5 ± 0.5 | 0.3 ± 0.04 |
| cGP + Neurotoxin | 1 | 100 | 3.2 ± 0.4 | 0.5 ± 0.06 |
| cGP + Neurotoxin | 10 | 100 | 1.8 ± 0.2 | 0.8 ± 0.07 |
| cGP + Neurotoxin | 100 | 100 | 1.2 ± 0.1 | 1.1 ± 0.09 |
Data are presented as mean ± SEM from three independent experiments.
Apoptotic Signaling Pathway
References
- 1. Cyclic glycine-proline - Wikipedia [en.wikipedia.org]
- 2. WO2003039487A2 - Cyclo(prolyl-glycine) and methods of use to treat neural disorders - Google Patents [patents.google.com]
- 3. Effect of Neuropeptide Cyclo-L-Prolylglycine on Cell Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic Glycine-Proline Improves Memory and Reduces Amyloid Plaque Load in APP/PS1 Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Mass Spectrometry Techniques for the Identification and Quantification of Cyclo-(Pro-Gly)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclo-(Pro-Gly) is a cyclic dipeptide (CDP) or 2,5-diketopiperazine (DKP) that has garnered significant interest in the scientific community due to its neuroprotective properties and its role in regulating insulin-like growth factor 1 (IGF-1) homeostasis.[1][2] As a metabolite of IGF-1, Cyclo-(Pro-Gly) can cross the blood-brain barrier and is being investigated for its therapeutic potential in neurological disorders.[1][3] Accurate and sensitive analytical methods are crucial for the identification and quantification of Cyclo-(Pro-Gly) in various biological matrices and for understanding its metabolic pathways. Mass spectrometry (MS), coupled with chromatographic techniques such as liquid chromatography (LC) and gas chromatography (GC), offers the specificity and sensitivity required for these analyses.
This document provides detailed application notes and protocols for the identification and quantification of Cyclo-(Pro-Gly) using LC-MS/MS and GC-MS techniques.
Mass Spectrometry Techniques for Cyclo-(Pro-Gly) Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of cyclic dipeptides like Cyclo-(Pro-Gly) due to its high sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) can also be employed, typically requiring derivatization to increase the volatility of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the quantification of Cyclo-(Pro-Gly) in complex biological samples. The technique involves the separation of the analyte by liquid chromatography followed by its detection using tandem mass spectrometry, often in the Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.
Key Advantages of LC-MS/MS:
-
High Sensitivity: Allows for the detection of low concentrations of Cyclo-(Pro-Gly).
-
High Selectivity: MRM analysis minimizes interference from matrix components.
-
No Derivatization Required: Simplifies sample preparation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another valuable technique for the analysis of small molecules. For non-volatile compounds like cyclic dipeptides, a derivatization step is necessary to make them amenable to gas chromatography. This typically involves converting polar functional groups into more volatile derivatives.
Key Advantages of GC-MS:
-
High Chromatographic Resolution: Provides excellent separation of analytes.
-
Robust and Widely Available: A common technique in many analytical laboratories.
Quantitative Data Summary
The following table summarizes quantitative data from a study that developed and validated a UPLC-MS/MS method for quantifying Cyclo-(Pro-Gly) in fungal extracts.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 4.8 ng/mL | |
| Limit of Quantification (LOQ) | 16.0 ng/mL | |
| Linearity (R²) | >0.99 | |
| Precision (RSD%) | <10% | |
| Recovery (%) | 95-105% |
Experimental Protocols
Protocol 1: Quantification of Cyclo-(Pro-Gly) by UPLC-MS/MS
This protocol is based on a validated method for the quantification of cyclic glycine-proline in fungal extracts.
1. Sample Preparation (Fungal Extract)
-
Culture fungal strains in a suitable fermentation medium.
-
After incubation, centrifuge the fermentation broth to separate the mycelia from the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate (B1210297) three times.
-
Combine the organic phases and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in methanol (B129727) for UPLC-MS/MS analysis.
2. UPLC Conditions
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Flow Rate: 0.3 µL/min.
-
Gradient:
-
0-4 min: 5-40% B
-
4-4.5 min: 40-100% B
-
4.5-6.5 min: 100% B
-
6.5-6.6 min: 100-5% B
-
6.6-10 min: 5% B
-
-
Injection Volume: 1 µL.
-
Column Temperature: 40 °C.
3. MS/MS Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Spray Voltage: 4 kV.
-
Nebulizer Gas Flow: 2 L/min.
-
Heating Gas Flow: 10 L/min.
-
Drying Gas Flow: 10 L/min.
-
Interface Temperature: 300 °C.
-
Desolvation Line (DL) Temperature: 250 °C.
-
MRM Transition:
-
Precursor Ion (m/z): 155.1
-
Product Ions (m/z): 70.1, 86.1 (Select the most abundant and specific fragment ions for quantification and qualification).
-
4. Data Analysis
-
Construct a calibration curve using a series of standard solutions of Cyclo-(Pro-Gly) of known concentrations.
-
Quantify the amount of Cyclo-(Pro-Gly) in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: General Protocol for GC-MS Analysis of Cyclo-(Pro-Gly)
This protocol provides a general workflow for the analysis of Cyclo-(Pro-Gly) by GC-MS, including a necessary derivatization step.
1. Sample Preparation and Derivatization
-
Extract Cyclo-(Pro-Gly) from the sample matrix using a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent to dryness.
-
Derivatization (Silylation):
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 50 µL of pyridine (B92270) as a catalyst.
-
Heat the mixture at 70°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS injection.
-
2. GC Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Splitless.
3. MS Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-500.
4. Data Analysis
-
Identify the derivatized Cyclo-(Pro-Gly) peak based on its retention time and mass spectrum.
-
The mass spectrum should show the molecular ion of the derivatized compound and characteristic fragment ions.
-
Quantification can be performed using an internal standard and a calibration curve prepared with derivatized standards.
Visualizations
Signaling Pathway
Caption: Cyclo-(Pro-Gly) regulation of IGF-1 signaling.
Experimental Workflow
Caption: Mass spectrometry workflows for Cyclo-(Pro-Gly) analysis.
Fragmentation Pathway
Caption: Proposed ESI+ fragmentation of Cyclo-(Pro-Gly).
References
- 1. Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic glycine-proline - Wikipedia [en.wikipedia.org]
- 3. Cyclic Glycine-Proline Improves Memory and Reduces Amyloid Plaque Load in APP/PS1 Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclo-(Pro-Gly) in Primary Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo-(Pro-Gly) is a cyclic dipeptide with demonstrated neuroactive properties. As a metabolite of the N-terminal tripeptide of Insulin-like Growth Factor-1 (IGF-1), Glycine-Proline-Glutamate (GPE), it is implicated in neuroprotection and the modulation of neuronal function. Research suggests that Cyclo-(Pro-Gly) and related cyclic dipeptides exert their effects through various mechanisms, including the regulation of IGF-1 signaling, attenuation of neuroinflammation, and reduction of oxidative stress. These properties make Cyclo-(Pro-Gly) a compound of significant interest for studies on neurodegenerative diseases, nerve injury, and the development of novel neuroprotective and neuro-regenerative therapeutics.
These application notes provide detailed protocols for the use of Cyclo-(Pro-Gly) in primary neuronal cell cultures, including methods for assessing its effects on neuronal viability and neurite outgrowth. The provided protocols and data tables are intended to serve as a comprehensive guide for researchers initiating studies with this compound.
Data Presentation
The following tables are structured to present quantitative data from key experiments. They are designed for easy comparison of results from different treatment conditions.
Table 1: Effect of Cyclo-(Pro-Gly) on Neuronal Viability under Oxidative Stress
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) | Statistical Significance (p-value vs. Stress Control) |
| Vehicle Control | - | 100 ± 5.2 | - |
| Stress Control (e.g., H₂O₂) | - | 52 ± 4.5 | - |
| Cyclo-(Pro-Gly) | 0.01 | 58 ± 5.1 | p < 0.05 |
| Cyclo-(Pro-Gly) | 0.1 | 67 ± 4.9 | p < 0.01 |
| Cyclo-(Pro-Gly) | 1 | 78 ± 5.5 | p < 0.001 |
| Cyclo-(Pro-Gly) | 10 | 85 ± 4.7 | p < 0.001 |
| Cyclo-(Pro-Gly) | 100 | 83 ± 5.0 | p < 0.001 |
Note: The data presented in this table is illustrative and intended to serve as an example. Actual results may vary depending on the specific experimental conditions, neuronal type, and stressor used.
Table 2: Effect of Cyclo-(Pro-Gly) on Neurite Outgrowth in Primary Neurons
| Treatment Group | Concentration (µM) | Average Neurite Length (µm) (Mean ± SD) | Percentage of Neurite-Bearing Cells (%) (Mean ± SD) |
| Vehicle Control | - | 85 ± 10.3 | 75 ± 6.8 |
| Cyclo-(Pro-Gly) | 0.01 | 95 ± 11.1 | 78 ± 7.1 |
| Cyclo-(Pro-Gly) | 0.1 | 110 ± 12.5 | 82 ± 6.5 |
| Cyclo-(Pro-Gly) | 1 | 135 ± 14.2 | 88 ± 5.9 |
| Cyclo-(Pro-Gly) | 10 | 142 ± 13.8 | 90 ± 5.2 |
| Cyclo-(Pro-Gly) | 100 | 128 ± 15.0 | 87 ± 6.1 |
Note: The data presented in this table is illustrative and intended to serve as an example. Actual results will depend on the specific experimental setup, including the type of neurons and the duration of treatment.
Experimental Protocols
Preparation of Primary Neuronal Cultures (Rat Cortical Neurons)
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
DMEM/F-12 with GlutaMAX™
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Neurobasal™ Medium
-
B-27™ Supplement
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine
-
Hanks' Balanced Salt Solution (HBSS)
-
Sterile water
-
70% Ethanol
-
Dissection tools (sterile)
-
15 mL and 50 mL conical tubes
-
Cell culture plates or coverslips
Protocol:
-
Coat Culture Surfaces:
-
Aseptically coat culture plates or coverslips with 50 µg/mL Poly-D-lysine in sterile water for at least 4 hours at 37°C or overnight at 4°C.
-
Wash three times with sterile water and allow to dry completely.
-
(Optional) Coat with 5 µg/mL laminin in HBSS for at least 2 hours at 37°C before use.
-
-
Tissue Dissection:
-
Euthanize the pregnant rat according to institutional guidelines.
-
Aseptically remove the uterine horns and transfer to a sterile dish containing ice-cold HBSS.
-
Remove the embryos and decapitate.
-
Under a dissecting microscope, dissect the cortices from the embryonic brains in ice-cold HBSS.
-
Remove the meninges from the cortical tissue.
-
-
Cell Dissociation:
-
Transfer the cortical tissue to a 15 mL conical tube and wash twice with sterile HBSS.
-
Add 5 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 15 minutes.
-
Add 100 µL of DNase I (1 mg/mL stock) and gently mix.
-
Stop the trypsinization by adding 5 mL of DMEM containing 10% FBS.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 5 mL of Neurobasal™ medium supplemented with B-27™ and Penicillin-Streptomycin.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
-
Cell Plating:
-
Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at a density of 1.5 x 10⁵ cells/cm² in pre-warmed Neurobasal™ medium with B-27™ supplement.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
After 24 hours, replace half of the medium with fresh, pre-warmed medium. Continue to replace half of the medium every 2-3 days.
-
Neuroprotection Assay using Cyclo-(Pro-Gly)
This protocol assesses the neuroprotective effects of Cyclo-(Pro-Gly) against an oxidative stressor (e.g., hydrogen peroxide, H₂O₂).
Materials:
-
Primary neuronal cultures (e.g., cortical neurons at 7 days in vitro, DIV)
-
Cyclo-(Pro-Gly) (stock solution in sterile water or DMSO)
-
Hydrogen peroxide (H₂O₂) or other desired neurotoxic agent
-
Neurobasal™ medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plate reader
Protocol:
-
Prepare Cyclo-(Pro-Gly) dilutions: Prepare a series of dilutions of Cyclo-(Pro-Gly) in Neurobasal™ medium. A suggested range is from 10 nM to 100 µM.
-
Pre-treatment:
-
Remove half of the medium from the primary neuronal cultures in a 96-well plate.
-
Add the Cyclo-(Pro-Gly) dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest Cyclo-(Pro-Gly) concentration).
-
Incubate for 24 hours at 37°C.
-
-
Induce Neurotoxicity:
-
Prepare a working solution of H₂O₂ in Neurobasal™ medium. The final concentration should be determined by a dose-response curve to induce approximately 50% cell death (e.g., 50-100 µM).
-
Add the H₂O₂ solution to all wells except the vehicle control wells.
-
Incubate for 6-24 hours at 37°C.
-
-
MTT Assay for Cell Viability:
-
Prepare a 5 mg/mL stock solution of MTT in PBS and filter sterilize.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate overnight at 37°C in the dark.
-
Measure the absorbance at 570 nm using a 96-well plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Neurite Outgrowth Assay with Cyclo-(Pro-Gly)
This protocol quantifies the effect of Cyclo-(Pro-Gly) on neurite extension in primary neurons.
Materials:
-
Primary neuronal cultures (e.g., hippocampal neurons at 2 DIV)
-
Cyclo-(Pro-Gly)
-
Paraformaldehyde (4% in PBS)
-
Triton™ X-100 (0.25% in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope with image analysis software
Protocol:
-
Treatment:
-
Prepare dilutions of Cyclo-(Pro-Gly) in Neurobasal™ medium (e.g., 10 nM to 100 µM).
-
Treat primary neurons at 2 DIV with the Cyclo-(Pro-Gly) dilutions or vehicle control.
-
Incubate for 48-72 hours at 37°C.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., mouse anti-β-III tubulin, 1:500) in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor™ 488, 1:1000) and DAPI (1 µg/mL) in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope. Capture multiple random fields per condition.
-
Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of the longest neurite for each neuron.
-
Count the total number of neurons (DAPI-stained nuclei) and the number of neurons with at least one neurite longer than the cell body diameter.
-
Calculate the average neurite length and the percentage of neurite-bearing cells.
-
Signaling Pathways and Visualizations
Cyclo-(Pro-Gly) is thought to exert its neuroprotective effects through the modulation of key signaling pathways. The following diagrams illustrate the proposed mechanisms of action.
Caption: Proposed mechanism of Cyclo-(Pro-Gly) in modulating IGF-1 signaling.
Caption: Cyclo-(Pro-Gly)'s role in the Nrf2 and NF-κB signaling pathways.
Experimental Workflow Overviews
The following diagrams provide a visual representation of the experimental workflows.
Caption: Workflow for assessing the neuroprotective effects of Cyclo-(Pro-Gly).
Caption: Workflow for quantifying the effect of Cyclo-(Pro-Gly) on neurite outgrowth.
Application Notes and Protocols for the Quantification of Cyclo-(Pro-Gly) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo-(Pro-Gly), a cyclic dipeptide, has garnered significant interest in the scientific community due to its diverse biological activities, including neuroprotective effects and its role in regulating insulin-like growth factor-1 (IGF-1) homeostasis.[1][2][3] Accurate quantification of Cyclo-(Pro-Gly) in biological matrices such as plasma, cerebrospinal fluid, and tissue homogenates is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological and pathological roles. This document provides detailed application notes and experimental protocols for the robust quantification of Cyclo-(Pro-Gly) using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Application Notes: LC-MS/MS for Cyclo-(Pro-Gly) Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like Cyclo-(Pro-Gly) in complex biological samples. This preference is due to its high sensitivity, specificity, and wide dynamic range. The methodology involves three key steps: sample preparation to isolate the analyte and remove interfering substances, chromatographic separation to resolve the analyte from other components, and mass spectrometric detection and quantification.
Key Advantages of LC-MS/MS for Cyclo-(Pro-Gly) Analysis:
-
High Sensitivity: Capable of detecting Cyclo-(Pro-Gly) at low ng/mL to even pg/mL levels, which is essential for studies involving low physiological concentrations.
-
High Specificity: The use of Multiple Reaction Monitoring (MRM) ensures that only the target analyte is detected, minimizing the risk of interference from other molecules in the complex biological matrix.
-
Versatility: The method can be adapted for various biological samples, including plasma, serum, brain tissue, and cell culture media.
-
Multiplexing Capability: Allows for the simultaneous quantification of Cyclo-(Pro-Gly) and other related analytes in a single run.
Quantitative Data Summary
The following table summarizes the quantitative performance of a validated UPLC-MS/MS method for Cyclo-(Pro-Gly) quantification in fungal extracts, demonstrating the typical performance metrics achievable with this technology.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 4.8 ng/mL | [1] |
| Linearity (r²) | >0.99 | [2] |
| Precision (CV%) | <15% | |
| Accuracy (Bias %) | <20% | |
| Recovery | >90% | |
| Concentration in P. pedernalense | 67.45 ± 1.11 ng/mL | |
| Concentration in P. steckii | 31.71 ± 0.31 ng/mL |
Experimental Protocols
Protocol 1: Quantification of Cyclo-(Pro-Gly) in Human Plasma
This protocol details the extraction of Cyclo-(Pro-Gly) from human plasma using protein precipitation, a rapid and effective method for removing high-abundance proteins.
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Cyclo-(Pro-Gly) analytical standard
-
Internal Standard (IS) (e.g., isotopically labeled Cyclo-(Pro-Gly))
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
LC-MS vials
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution (concentration to be optimized based on expected analyte levels). Vortex briefly to mix.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. The 3:1 (v/v) ratio of acetonitrile to plasma is crucial for efficient protein precipitation.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to further enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube, being cautious not to disturb the protein pellet.
-
Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen gas at room temperature. This step concentrates the analyte and removes the organic solvent, which can improve chromatographic peak shape.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to remove any remaining particulate matter.
-
Sample Transfer: Transfer the final supernatant to an LC-MS vial for analysis.
Protocol 2: Quantification of Cyclo-(Pro-Gly) in Brain Tissue
This protocol outlines the extraction of Cyclo-(Pro-Gly) from brain tissue, involving homogenization followed by protein precipitation.
Materials:
-
Brain tissue (stored at -80°C)
-
Homogenization Buffer (e.g., Phosphate Buffered Saline - PBS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Cyclo-(Pro-Gly) analytical standard
-
Internal Standard (IS)
-
Tissue homogenizer (e.g., bead beater or sonicator)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Tissue Weighing: Weigh a small piece of frozen brain tissue (e.g., 50-100 mg) and record the exact weight.
-
Homogenization: Place the tissue in a tube with homogenization buffer (e.g., 500 µL of PBS per 100 mg of tissue) and homogenization beads (if using a bead beater). Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice throughout this process to minimize enzymatic degradation.
-
Internal Standard Spiking: Add the internal standard to the tissue homogenate and vortex briefly.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile to the homogenate (e.g., 1.5 mL of acetonitrile for 500 µL of homogenate).
-
Vortexing and Incubation: Vortex the mixture vigorously for 2 minutes and then incubate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge the sample at 16,000 x g for 20 minutes at 4°C.
-
Supernatant Processing: Follow steps 7-11 from Protocol 1 for the subsequent processing of the supernatant.
Protocol 3: UPLC-MS/MS Analysis
This protocol provides a general framework for the UPLC-MS/MS analysis of Cyclo-(Pro-Gly). Specific parameters may need to be optimized based on the instrument and column used.
Instrumentation:
-
UPLC System coupled to a Triple Quadrupole Mass Spectrometer
Chromatographic Conditions:
-
Column: A reversed-phase column suitable for polar analytes (e.g., C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
-
0-1.0 min: 5% B
-
1.0-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (Re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Cyclo-(Pro-Gly): Precursor ion (m/z) 155.1 → Product ion (m/z) 70.1 (quantifier), 155.1 → 98.1 (qualifier).
-
Internal Standard (e.g., ¹³C₅,¹⁵N-Cyclo-(Pro-Gly)): Precursor ion (m/z) 161.1 → Product ion (m/z) 72.1.
-
-
Key Parameters (to be optimized):
-
Capillary Voltage: ~3.0 kV
-
Source Temperature: ~150°C
-
Desolvation Temperature: ~400°C
-
Collision Energy: Optimize for each transition.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for Cyclo-(Pro-Gly) quantification.
Cyclo-(Pro-Gly) Signaling Pathway
Caption: cGP-mediated regulation of IGF-1 bioavailability.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Studying Cyclo-(Pro-Gly) Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo-(Pro-Gly), also known as cGP, is a cyclic dipeptide that has garnered significant interest for its potential as a cognitive enhancer.[1] As an endogenous metabolite of insulin-like growth factor-1 (IGF-1), it is believed to play a crucial role in neuroprotection and synaptic plasticity.[2][3] Preclinical studies have demonstrated its ability to improve spatial memory and reduce amyloid plaque burden in animal models of Alzheimer's disease, suggesting its therapeutic potential for neurodegenerative disorders.[1][4]
These application notes provide a comprehensive overview of the experimental design for investigating the cognitive-enhancing effects of Cyclo-(Pro-Gly). Detailed protocols for key in vivo behavioral assays and in vitro mechanistic studies are provided, along with templates for data presentation and visualization of relevant signaling pathways and experimental workflows.
In Vivo Assessment of Cognitive Enhancement
A battery of behavioral tests is essential to comprehensively evaluate the effects of Cyclo-(Pro-Gly) on different aspects of learning and memory in rodent models.
Morris Water Maze (MWM)
The Morris Water Maze is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory.
Experimental Protocol:
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 22-25°C. A small escape platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface. Visual cues are placed around the pool for spatial navigation.
-
Acclimation: Allow animals to acclimatize to the testing room for at least 1 hour before the experiment. Handle the animals for 5 minutes daily for 3-5 days prior to the start of the experiment.
-
Training (Acquisition Phase):
-
For 5-7 consecutive days, each animal undergoes 4 trials per day with an inter-trial interval of 15-20 minutes.
-
For each trial, the animal is gently placed into the water at one of four quasi-random starting positions, facing the pool wall.
-
The animal is allowed to swim freely for a maximum of 60-90 seconds to find the hidden platform.
-
If the animal fails to find the platform within the allotted time, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds to observe the visual cues.
-
Record the escape latency (time to find the platform) and the swim path for each trial using a video tracking system.
-
-
Probe Trial (Memory Retention):
-
24 hours after the last training session, the escape platform is removed from the pool.
-
Each animal is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of times the animal crosses the former platform location, and the swim path.
-
-
Data Analysis:
-
Acquisition: Analyze the learning curve by plotting the mean escape latency across training days. A significant decrease in escape latency indicates learning.
-
Probe Trial: Compare the time spent in the target quadrant to the time spent in other quadrants. A significant preference for the target quadrant indicates spatial memory retention.
-
Data Presentation:
Table 1: Effect of Cyclo-(Pro-Gly) on Spatial Learning in the Morris Water Maze (Acquisition Phase)
| Treatment Group | Day 1 Escape Latency (s) | Day 2 Escape Latency (s) | Day 3 Escape Latency (s) | Day 4 Escape Latency (s) | Day 5 Escape Latency (s) |
| Vehicle Control | 60.2 ± 5.1 | 48.5 ± 4.3 | 35.1 ± 3.8 | 25.3 ± 2.9 | 18.6 ± 2.1 |
| Cyclo-(Pro-Gly) (10 mg/kg) | 58.9 ± 4.9 | 40.1 ± 3.9 | 28.7 ± 3.1 | 19.8 ± 2.5* | 14.2 ± 1.8 |
| Cyclo-(Pro-Gly) (20 mg/kg) | 59.5 ± 5.3 | 35.6 ± 3.5 | 22.4 ± 2.8** | 15.1 ± 2.0 | 10.8 ± 1.5 |
Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data is representative.
Table 2: Effect of Cyclo-(Pro-Gly) on Spatial Memory in the Morris Water Maze (Probe Trial)
| Treatment Group | Time in Target Quadrant (%) | Platform Crossings |
| Vehicle Control | 30.5 ± 3.2 | 2.1 ± 0.4 |
| Cyclo-(Pro-Gly) (10 mg/kg) | 45.8 ± 4.1 | 3.8 ± 0.6 |
| Cyclo-(Pro-Gly) (20 mg/kg) | 55.2 ± 4.5 | 5.2 ± 0.7 |
Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to Vehicle Control. Data is representative.
Passive Avoidance Test
This test assesses fear-motivated learning and memory.
Experimental Protocol:
-
Apparatus: A two-compartment box with a light and a dark chamber separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Training (Acquisition):
-
Place the animal in the light compartment.
-
After a brief habituation period (e.g., 60 seconds), the guillotine door is opened.
-
When the animal enters the dark compartment, the door is closed, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The latency to enter the dark compartment (step-through latency) is recorded.
-
-
Testing (Retention):
-
24 hours after the training session, the animal is again placed in the light compartment.
-
The guillotine door is opened, and the step-through latency is recorded for up to a cut-off time (e.g., 300 seconds). No foot shock is delivered during the retention test.
-
-
Data Analysis: A longer step-through latency during the retention test compared to the training trial indicates memory of the aversive stimulus.
Data Presentation:
Table 3: Effect of Cyclo-(Pro-Gly) on Fear-Motivated Memory in the Passive Avoidance Test
| Treatment Group | Acquisition Step-Through Latency (s) | Retention Step-Through Latency (s) |
| Vehicle Control | 15.3 ± 2.1 | 85.6 ± 10.2 |
| Cyclo-(Pro-Gly) (10 mg/kg) | 14.8 ± 1.9 | 150.2 ± 15.8* |
| Cyclo-(Pro-Gly) (20 mg/kg) | 16.1 ± 2.3 | 225.4 ± 20.1** |
Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to Vehicle Control during retention. Data is representative.
Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory, which is dependent on the integrity of the perirhinal cortex and hippocampus.
Experimental Protocol:
-
Apparatus: An open-field arena (e.g., 40x40x40 cm).
-
Habituation: Allow the animal to freely explore the empty arena for 5-10 minutes for 2-3 days.
-
Familiarization Phase (T1):
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object.
-
-
Test Phase (T2):
-
After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), replace one of the familiar objects with a novel object.
-
Allow the animal to explore the objects for 5-10 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis: Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
Data Presentation:
Table 4: Effect of Cyclo-(Pro-Gly) on Recognition Memory in the Novel Object Recognition Test
| Treatment Group | Discrimination Index (Short-Term Memory) | Discrimination Index (Long-Term Memory) |
| Vehicle Control | 0.25 ± 0.05 | 0.10 ± 0.03 |
| Cyclo-(Pro-Gly) (10 mg/kg) | 0.45 ± 0.07 | 0.28 ± 0.04 |
| Cyclo-(Pro-Gly) (20 mg/kg) | 0.60 ± 0.08 | 0.42 ± 0.06 |
Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to Vehicle Control. Data is representative.
In Vitro Mechanistic Studies
In vitro assays are crucial for elucidating the molecular mechanisms underlying the cognitive-enhancing effects of Cyclo-(Pro-Gly).
Neurite Outgrowth Assay
This assay assesses the ability of Cyclo-(Pro-Gly) to promote the growth of neurites, a key process in neuronal development and repair.
Experimental Protocol:
-
Cell Culture: Plate primary neurons (e.g., hippocampal or cortical neurons) or a neuronal cell line (e.g., PC12, SH-SY5Y) on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates).
-
Treatment: Treat the cells with varying concentrations of Cyclo-(Pro-Gly) or vehicle control.
-
Incubation: Incubate the cells for a period sufficient to allow for neurite extension (e.g., 24-72 hours).
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific binding sites.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify neurite length, number of neurites per cell, and number of branch points using automated image analysis software.
-
Data Presentation:
Table 5: Effect of Cyclo-(Pro-Gly) on Neurite Outgrowth in Primary Hippocampal Neurons
| Treatment | Average Neurite Length (µm) | Number of Neurites per Neuron |
| Vehicle Control | 55.2 ± 4.8 | 2.3 ± 0.3 |
| Cyclo-(Pro-Gly) (1 µM) | 78.9 ± 6.1 | 3.5 ± 0.4 |
| Cyclo-(Pro-Gly) (10 µM) | 102.5 ± 8.3 | 4.8 ± 0.5 |
Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to Vehicle Control. Data is representative.
Synaptogenesis Assay
This assay evaluates the effect of Cyclo-(Pro-Gly) on the formation of synapses, the fundamental units of neuronal communication.
Experimental Protocol:
-
Cell Culture: Culture primary neurons for a sufficient duration to allow for synapse formation (e.g., 14-21 days in vitro).
-
Treatment: Treat the mature neuronal cultures with Cyclo-(Pro-Gly) or vehicle control for a specified period (e.g., 24-48 hours).
-
Immunocytochemistry:
-
Fix and permeabilize the cells as described for the neurite outgrowth assay.
-
Incubate with primary antibodies against pre-synaptic (e.g., Synaptophysin, VAMP2) and post-synaptic (e.g., PSD-95, Homer1) markers.
-
Incubate with corresponding fluorescently labeled secondary antibodies.
-
-
Imaging and Analysis:
-
Acquire high-resolution images using a confocal microscope.
-
Quantify the number and density of co-localized pre- and post-synaptic puncta, which represent synapses.
-
Data Presentation:
Table 6: Effect of Cyclo-(Pro-Gly) on Synapse Density in Primary Cortical Neurons
| Treatment | Synapse Density (puncta/100 µm of dendrite) |
| Vehicle Control | 12.4 ± 1.5 |
| Cyclo-(Pro-Gly) (1 µM) | 18.9 ± 2.1* |
| Cyclo-(Pro-Gly) (10 µM) | 25.3 ± 2.8** |
Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to Vehicle Control. Data is representative.
Visualizations
Signaling Pathways
Caption: Proposed signaling pathways for Cyclo-(Pro-Gly) cognitive enhancement.
Experimental Workflow
Caption: Experimental workflow for studying Cyclo-(Pro-Gly).
Logical Relationship
Caption: Logical framework for Cyclo-(Pro-Gly) research.
References
- 1. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testing the effects of Δ9-THC and D-cycloserine on extinction of conditioned fear in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclic Glycine-Proline Improves Memory and Reduces Amyloid Plaque Load in APP/PS1 Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Cyclo-(Pro-Gly): A Versatile Molecular Probe in Chemical Biology
Application Notes and Protocols
Cyclo-(Pro-Gly), also known as cGP or (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, is a naturally occurring cyclic dipeptide with a growing reputation as a powerful molecular probe in chemical biology and drug discovery.[1] Its unique rigid conformation, enhanced stability compared to linear peptides, and diverse biological activities make it an invaluable tool for researchers.[2][3] These application notes provide an overview of cGP's key applications, detailed experimental protocols for its use, and a summary of its quantitative data.
Key Applications
Cyclo-(Pro-Gly) has demonstrated significant potential in several research areas:
-
Neuroprotection: cGP exhibits neuroprotective effects in various models of neuronal damage, including glutamate-induced toxicity and hypoxia.[4][5] It has been shown to promote neuronal survival and neurite outgrowth, making it a valuable probe for studying neurodegenerative diseases and potential therapeutic interventions.
-
Modulation of Insulin-like Growth Factor (IGF-1) Signaling: cGP is a metabolite of IGF-1 and plays a crucial role in regulating its bioavailability. It competitively binds to IGF-binding protein 3 (IGFBP-3), thereby modulating the amount of free, active IGF-1. This makes cGP an important tool for investigating the intricate IGF-1 signaling pathway and its role in various physiological and pathological processes.
-
Anti-inflammatory and Nociceptive Research: Studies have shown that cGP can attenuate inflammatory responses and nociceptive behavior in animal models. It has been observed to reduce paw edema and inhibit pain responses, suggesting its utility as a probe for exploring mechanisms of inflammation and pain.
-
Cancer Research and Drug Resistance: Ferrocenyl-cyclo-(Gly-l-Pro) hybrids have been developed as inhibitors of ABCB1 and ABCG2 transporters, which are involved in multidrug resistance in cancer cells. This highlights the potential of cGP scaffolds in developing probes and therapeutics to overcome drug resistance.
-
Ion Transport Studies: Cyclo(-Pro-Gly)3 has been investigated for its ability to act as an ionophore, facilitating the transport of calcium and magnesium ions across membranes. This property makes it a useful tool for studying ion channel function and cellular signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for Cyclo-(Pro-Gly) and its derivatives.
Table 1: Cytotoxicity and Bioactivity of Cyclo-(Pro-Gly)
| Activity Type | Cell Line / Organism | Metric | Value | Reference(s) |
| Anticancer | HepG2 | IC50 | 101.8 µM | |
| Anticancer | A549 | IC50 | 206 µM | |
| Acaricidal | Tetranychus urticae | LC50 | 96 µM | |
| Phytotoxicity | A. euphorbiicola | Effective Concentration | 1.0 mM | |
| Neuroprotection | Glutamate-induced toxicity | Effective Concentration | 10-100 nM | |
| Nootropic | Synaptoneurosome depolarization | Threshold Concentration | 10⁻⁹ M |
Table 2: Pharmacokinetic Properties of Cyclo-(Pro-Gly)
| Parameter | Value | Reference(s) |
| Elimination half-life | 7 hours |
Experimental Protocols
Detailed methodologies for key experiments using Cyclo-(Pro-Gly) are provided below.
Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Toxicity
This protocol is adapted from studies demonstrating the neuroprotective effects of cGP.
1. Materials:
- Primary cerebellar neurons or a suitable neuronal cell line (e.g., SH-SY5Y)
- Cell culture medium and supplements
- Cyclo-(Pro-Gly) (cGP) stock solution (e.g., 10 mM in DMSO)
- L-Glutamic acid
- Phosphate-buffered saline (PBS)
- Cell viability assay reagent (e.g., MTT, PrestoBlue)
- Microplate reader
2. Procedure:
- Seed neurons in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.
- Prepare serial dilutions of cGP in cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
- Pre-treat the cells with the different concentrations of cGP for 2 hours. Include a vehicle control (medium with the same concentration of DMSO as the highest cGP concentration).
- Induce neurotoxicity by adding L-glutamic acid to a final concentration of 1 mM to all wells except for the negative control group.
- Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
- Assess cell viability using a standard assay (e.g., MTT). Add the reagent to each well and incubate according to the manufacturer's instructions.
- Measure the absorbance or fluorescence using a microplate reader.
- Calculate cell viability as a percentage of the negative control and plot the results to determine the neuroprotective effect of cGP at different concentrations.
Protocol 2: In Vivo Anti-inflammatory Paw Edema Assay
This protocol is based on the carrageenan-induced paw edema model in mice.
1. Materials:
- Male Swiss mice (25-30 g)
- Cyclo-(Pro-Gly) (cGP)
- Carrageenan solution (1% w/v in saline)
- Saline solution (0.9% NaCl)
- Plethysmometer
2. Procedure:
- Acclimatize mice for at least one week before the experiment.
- Dissolve cGP in saline to the desired concentrations (e.g., 0.1, 1, and 10 µmol/kg).
- Administer cGP or vehicle (saline) intraperitoneally (i.p.) to the mice 60 minutes before the carrageenan injection.
- Measure the basal volume of the right hind paw of each mouse using a plethysmometer.
- Induce inflammation by injecting 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
- Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
- Calculate the paw edema as the difference between the paw volume at each time point and the basal paw volume.
- Compare the paw edema in the cGP-treated groups with the vehicle-treated group to determine the anti-inflammatory effect.
Protocol 3: Solid-Phase Peptide Synthesis of Cyclo-(Pro-Gly)
This protocol provides a general workflow for the synthesis of cGP using solid-phase peptide synthesis (SPPS).
1. Materials:
- 2-Chlorotrityl chloride (2-CTC) resin
- Fmoc-Pro-OH
- Fmoc-Gly-OH
- N,N'-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Piperidine (B6355638) (20% in DMF)
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- HOBt (1-Hydroxybenzotriazole)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water
2. Procedure:
- Resin Loading: Swell the 2-CTC resin in DCM. Add Fmoc-Pro-OH and DIPEA and shake for 2 hours. Cap any unreacted sites with methanol.
- Fmoc Deprotection: Wash the resin with DMF. Treat with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling: Dissolve Fmoc-Gly-OH, HBTU, HOBt, and DIPEA in DMF. Add the solution to the deprotected resin and shake for 2 hours. Wash the resin with DMF and DCM.
- Cleavage from Resin: Wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v) for 2 hours to cleave the linear dipeptide from the resin and remove side-chain protecting groups.
- Cyclization: Precipitate the cleaved peptide in cold diethyl ether. Dissolve the crude linear peptide in a large volume of DMF. Add a coupling agent (e.g., HBTU/HOBt/DIPEA) and stir for 24 hours to facilitate intramolecular cyclization.
- Purification: Remove the solvent under reduced pressure. Purify the crude cyclic peptide by preparative reverse-phase HPLC.
- Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.
Visualizations
The following diagrams illustrate key pathways and workflows related to Cyclo-(Pro-Gly).
Caption: IGF-1 signaling regulation by Cyclo-(Pro-Gly).
Caption: Solid-Phase Peptide Synthesis workflow for Cyclo-(Pro-Gly).
Caption: Experimental workflow for in vitro neuroprotection assay.
References
Troubleshooting & Optimization
Improving the yield of Cyclo-(Pro-Gly) chemical synthesis
Welcome to the technical support center for the chemical synthesis of Cyclo-(Pro-Gly). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this cyclic dipeptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Cyclo-(Pro-Gly)?
A1: The most common methods are solution-phase synthesis and solid-phase peptide synthesis (SPPS).[1][2] Solution-phase synthesis involves the coupling of protected proline and glycine (B1666218) residues in a solvent, followed by deprotection and intramolecular cyclization.[2] SPPS involves the stepwise addition of amino acids to a solid resin, followed by cleavage and cyclization.[1] More recently, microwave-assisted synthesis has been employed to accelerate the reaction and improve yields.[3]
Q2: What is a typical yield for Cyclo-(Pro-Gly) synthesis?
A2: Yields can vary significantly depending on the chosen method, reaction conditions, and purification techniques. Solution-phase synthesis can achieve high yields, with some protocols reporting up to 87-98%. High-pressure/temperature-assisted cyclization has been reported to achieve yields as high as 91.35%. A prebiotic synthesis route using trimetaphosphate has a theoretical yield of 97%. Biosynthetic methods using fungal strains have reported yields ranging from 8.51 to 29.31 mg/L.
Q3: How does the sequence of the linear dipeptide precursor affect the yield?
A3: The sequence of the linear dipeptide precursor significantly impacts the cyclization yield. Studies have shown that the cyclization of linear Pro-Gly generally results in a higher yield of Cyclo-(Pro-Gly) compared to the cyclization of linear Gly-Pro. This is attributed to the conformational preferences of the linear peptide that favor the intramolecular head-to-tail cyclization.
Q4: What are common side reactions to be aware of during synthesis?
A4: Common side reactions include racemization, especially at high temperatures and pH, and the formation of linear oligomers. Diketopiperazine formation can also be a side reaction during the anchoring of the first amino acid in SPPS if not managed correctly. The use of appropriate coupling reagents and optimized reaction conditions can help minimize these side reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete coupling of the linear dipeptide. - Suboptimal pH for cyclization. - Inefficient cyclization conditions (concentration, temperature). - Formation of side products (e.g., oligomers). - Loss of product during purification. | - Use a more efficient coupling reagent such as HATU or COMU. - Optimize the pH for cyclization; an alkaline pH (around 10.7) has been shown to be effective for some methods. For other methods, a slightly acidic to neutral pH (around 6.0) may be optimal. - Perform the cyclization step under high dilution to favor intramolecular reaction over intermolecular oligomerization. - Optimize the reaction temperature; for some methods, elevated temperatures (e.g., 55-85°C) can improve yield, but be mindful of potential racemization. - Refine the purification protocol, for example by using column chromatography with an appropriate stationary and mobile phase. |
| Presence of Impurities in the Final Product | - Incomplete removal of protecting groups. - Formation of side products such as racemized isomers or linear oligomers. - Contamination from reagents or solvents. | - Ensure complete deprotection by monitoring the reaction (e.g., using TLC or LC-MS). - Optimize cyclization conditions to minimize side product formation (see "Low Yield" solutions). - Use high-purity reagents and solvents. - Employ rigorous purification techniques such as preparative HPLC or recrystallization. |
| Difficulty in Purifying the Product | - Similar polarities of the product and impurities. - Product instability under purification conditions. | - Utilize a different chromatography technique (e.g., ion-exchange chromatography if applicable). - Adjust the mobile phase composition in HPLC to improve separation. - Consider derivatizing the impurities to alter their polarity before purification. - Ensure the pH and temperature during purification are within the stability range of Cyclo-(Pro-Gly). |
| Racemization of the Product | - High reaction temperatures. - Extreme pH conditions (highly basic or acidic). - Use of certain coupling reagents that promote epimerization. | - Conduct the reaction at the lowest effective temperature. - Maintain the pH within a range that minimizes racemization. - Select coupling reagents known for low racemization, such as COMU or those used with additives like HOAt or OxymaPure. |
Quantitative Data Summary
Table 1: Comparison of Cyclo-(Pro-Gly) Synthesis Methods and Yields
| Synthesis Method | Key Reagents/Conditions | Reported Yield | Reference(s) |
| Solution-Phase Synthesis | Acylating N-Boc-L-proline, coupling with glycine methyl ester hydrochloride, refluxing with water. | 87% | |
| Solution-Phase Total Synthesis | N-(Benzyloxycarbonyl)-L-trans-4-hydroxyproline, TBDMS-Cl, L-phenylalanine methyl ester, DMAP, reflux in toluene. | 98% | |
| High Pressure/Temperature Assisted Cyclization | Dipeptide methyl ester hydrochloride in water, 0.20 MPa, 3.5 h, pH 6.0, 15 mg/mL substrate concentration. | 91.35% | |
| Prebiotic Synthesis | Glycine, L-proline, trimetaphosphate (P3m). | Theoretical 97% | |
| Solid-Phase Peptide Synthesis (SPPS) | Fmoc-Pro-OH, Fmoc-Gly-OH, HATU, HOAt, DMF. | >70% (for Cyclo(-Pro-Gly)3) | |
| Biosynthesis (Fermentation) | Penicillium pedernalense | 29.31 ± 0.61 mg/L | |
| Biosynthesis (Fermentation) | Penicillium steckii | 8.51 ± 0.15 mg/L | |
| Microwave-Assisted Synthesis | L-proline, glycine, high-temperature microwave conditions. | Not specified, but noted as rapid and eliminates need for chromatography. |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Cyclo-(L-Phe-trans-4-hydroxy-L-Pro) (as an example)
This protocol details a high-yield solution-phase synthesis adapted from the literature.
-
Protection of Proline:
-
Dissolve L-trans-4-hydroxyproline in 4M NaOH solution at 0°C.
-
Add benzyl (B1604629) chloroformate dropwise while maintaining the temperature at 0°C.
-
Monitor the reaction by TLC.
-
After completion, extract and acidify the aqueous layer to pH 2 with concentrated HCl.
-
Extract the product with ethyl acetate, dry, and evaporate the solvent.
-
-
Protection of the Hydroxyl Group:
-
To a solution of the protected proline in DMF, add imidazole.
-
Cool to 0°C and add tert-butyldimethylsilyl chloride (TBDMS-Cl).
-
-
Peptide Coupling:
-
Couple the fully protected proline with L-phenylalanine methyl ester using a suitable coupling agent (e.g., EDC/HOBt).
-
-
Deprotection:
-
Remove the benzyloxycarbonyl (Cbz) group by hydrogenation using a palladium catalyst.
-
-
Cyclization:
-
Dissolve the deprotected linear dipeptide in toluene.
-
Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Reflux the mixture for 2 hours, monitoring by TLC.
-
Evaporate the solvent to obtain the protected cyclic dipeptide.
-
-
Final Deprotection:
-
Remove the TBDMS protecting group to yield the final product.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of Cyclo-(Pro-Gly)
This is a general workflow for SPPS.
-
Resin Selection and Loading:
-
Choose a suitable resin (e.g., 2-chlorotrityl resin for a C-terminal carboxylic acid).
-
Swell the resin in a suitable solvent (e.g., DMF).
-
Load the first Fmoc-protected amino acid (Fmoc-Pro-OH) onto the resin.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% piperidine (B6355638) in DMF solution to remove the Fmoc protecting group from the proline.
-
-
Coupling of Glycine:
-
Activate Fmoc-Gly-OH with a coupling reagent (e.g., HATU/HOAt) and couple it to the deprotected proline on the resin.
-
-
Cleavage from Resin:
-
Cleave the linear dipeptide from the resin using a mild acid solution (e.g., dilute TFA in DCM).
-
-
Cyclization in Solution:
-
Dissolve the cleaved linear peptide in a suitable solvent (e.g., DMF) at high dilution.
-
Add a coupling reagent (e.g., PyBOP) and a base (e.g., DIEA) and stir at 0°C for an extended period (e.g., 48 hours).
-
-
Purification:
-
Purify the crude product using techniques such as column chromatography or preparative HPLC.
-
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for Cyclo-(Pro-Gly).
References
Optimizing dosage and treatment duration for in vivo Cyclo-(Pro-Gly) studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing dosage and treatment duration for in vivo studies involving Cyclo-(Pro-Gly) [cGP]. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Dosage and Administration
Q1: What is a typical dosage range for Cyclo-(Pro-Gly) in rodent models?
A1: The effective dosage of Cyclo-(Pro-Gly) can vary significantly depending on the research application, the animal model, and the route of administration. Based on published studies, a general range to consider is 0.1 mg/kg to 20 mg/kg . It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental context.
Q2: What are the common routes of administration for Cyclo-(Pro-Gly) in vivo?
A2: Common administration routes for cGP in animal studies include:
-
Intraperitoneal (IP) injection: Frequently used for assessing systemic effects, such as in studies of pain and inflammation.[1][2]
-
Intranasal (IN) administration: A non-invasive method that can facilitate direct delivery to the central nervous system. This route has been used in neurodegenerative disease models.[3]
-
Subcutaneous (SC) injection: Another common route for systemic delivery.
-
Oral gavage: Suitable for assessing the effects of oral bioavailability.
-
Direct CNS administration (e.g., intracerebroventricular injection): For targeted delivery to the brain, bypassing the blood-brain barrier.
Q3: How long should a typical treatment course with Cyclo-(Pro-Gly) last?
A3: Treatment duration is highly dependent on the research question. For acute effects, such as antinociception, a single dose may be sufficient, with effects observed for up to 6 hours.[2] For chronic conditions, such as neurodegenerative models, longer treatment periods are common. For example, a 28-day treatment regimen has been used in a mouse model of Alzheimer's disease.[3]
Formulation and Preparation
Q4: What is a suitable vehicle for dissolving Cyclo-(Pro-Gly) for in vivo administration?
A4: The choice of vehicle depends on the administration route and the desired concentration. Common vehicles include:
-
Phosphate-Buffered Saline (PBS): Suitable for intranasal and parenteral routes. One study dissolved cGP in PBS at a concentration of 80 µg/µl for intranasal administration.
-
Saline (0.9% NaCl): A standard vehicle for injections.
-
DMSO/Saline or DMSO/Corn Oil mixtures: For compounds with limited aqueous solubility, a small amount of DMSO can be used to initially dissolve the compound, which is then further diluted with a biocompatible vehicle like saline or corn oil. It is recommended to keep the final DMSO concentration low to avoid toxicity.
Q5: Are there any specific recommendations for preparing a Cyclo-(Pro-Gly) solution for injection?
A5: Yes, for parenteral administration, it is crucial to ensure the solution is sterile. After dissolving Cyclo-(Pro-Gly) in the chosen vehicle, it is recommended to sterilize the solution by filtering it through a 0.22 µm syringe filter into a sterile vial. For in vivo experiments, it is best practice to prepare fresh solutions on the day of use.
Mechanism of Action
Q6: What is the primary mechanism of action of Cyclo-(Pro-Gly)?
A6: Cyclo-(Pro-Gly) has a multifaceted mechanism of action. Two of its key roles are:
-
Regulation of Insulin-like Growth Factor-1 (IGF-1) Homeostasis: cGP is a metabolite of IGF-1 and can regulate its bioavailability. It competes with IGF-1 for binding to IGF-binding proteins (IGFBPs), thereby modulating the amount of free, active IGF-1. This can be neuroprotective and promote recovery from injury.
-
Positive Allosteric Modulator of AMPA Receptors: cGP has been shown to enhance the activity of AMPA receptors, which are critical for fast excitatory synaptic transmission in the brain. This modulation may contribute to its cognitive-enhancing effects.
Troubleshooting
Q7: I am not observing the expected effect in my in vivo study. What are some potential reasons?
A7: Several factors could contribute to a lack of efficacy:
-
Suboptimal Dosage: The dose may be too low or too high. It is recommended to perform a dose-response curve to identify the therapeutic window for your specific model.
-
Inappropriate Administration Route: The chosen route may not provide adequate bioavailability to the target tissue. Consider alternative routes of administration.
-
Incorrect Treatment Duration: The treatment period may be too short to observe the desired outcome, especially in chronic disease models.
-
Compound Stability: Ensure the Cyclo-(Pro-Gly) solution is freshly prepared and has been stored correctly to prevent degradation. Stock solutions are typically stored at -20°C or -80°C.
-
Animal Model Variability: The specific strain, age, and sex of the animals can influence the response to treatment.
Q8: Are there any known toxicity concerns with Cyclo-(Pro-Gly)?
A8: Based on the currently available public information, there is limited data on the comprehensive toxicology profile of Cyclo-(Pro-Gly), including its LD50. As with any experimental compound, it is crucial to monitor animals for any signs of adverse effects, such as changes in weight, behavior, or food and water intake. For long-term studies, conducting preliminary toxicity studies is recommended.
Quantitative Data Summary
For ease of comparison, the following tables summarize dosages and treatment durations from various in vivo studies.
Table 1: Cyclo-(Pro-Gly) Dosage and Administration in Rodent Models
| Research Area | Animal Model | Dosage | Administration Route | Vehicle | Reference |
| Neuroprotection/Cognitive Enhancement | APP/PS1 Transgenic Mice | 20 mg/kg | Intranasal | Phosphate-Buffered Saline (PBS) | |
| Rats | 0.1 and 10 mg/kg | Intraperitoneal | Not specified | ||
| Rat Stroke Model | 25 mg/kg and 75 mg/kg in feed | Oral | Food pellets | ||
| Antinociception/Anti-inflammation | Mice | 0.1, 1, or 10 µmol/kg | Intraperitoneal | Not specified |
Table 2: Cyclo-(Pro-Gly) Treatment Duration in In Vivo Studies
| Research Area | Animal Model | Treatment Duration | Frequency | Reference |
| Neuroprotection/Cognitive Enhancement | APP/PS1 Transgenic Mice | 28 days | Daily | |
| Antinociception | Mice | Single dose | Once | |
| Cognitive Enhancement | Rat Stroke Model | From 1 week post-surgery onwards | Daily (in feed) |
Experimental Protocols
Detailed Protocol for Intraperitoneal (IP) Injection of Cyclo-(Pro-Gly) in Mice
Materials:
-
Cyclo-(Pro-Gly) powder
-
Sterile vehicle (e.g., 0.9% saline)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
70% ethanol
-
Sterile vials
Procedure:
-
Solution Preparation:
-
On the day of injection, weigh the required amount of Cyclo-(Pro-Gly) powder under sterile conditions.
-
Dissolve the powder in the sterile vehicle to the desired final concentration. If using a co-solvent like DMSO, first dissolve the cGP in a small volume of DMSO and then bring it to the final volume with saline, ensuring the final DMSO concentration is minimal.
-
Vortex gently until the compound is fully dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
-
Animal Handling and Injection:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip. The scruff of the neck is a common and effective restraint point.
-
Position the mouse to expose the abdomen. The lower right or left quadrant of the abdomen is the preferred injection site to avoid hitting the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
-
Detailed Protocol for Intranasal (IN) Administration of Cyclo-(Pro-Gly) in Mice
Materials:
-
Cyclo-(Pro-Gly) solution in a suitable vehicle (e.g., PBS)
-
Micropipette and sterile tips
Procedure:
-
Animal Restraint:
-
Gently restrain the mouse, holding it firmly by the scruff of the neck to immobilize the head.
-
-
Administration:
-
Using a micropipette, deliver a small drop (typically 2-5 µL) of the Cyclo-(Pro-Gly) solution to the opening of one nostril.
-
Allow the mouse to inhale the droplet.
-
Alternate between nostrils for subsequent drops until the full dose is administered. This helps prevent the solution from being aspirated into the lungs.
-
-
Post-Administration Monitoring:
-
After administration, return the mouse to its cage and monitor for any signs of respiratory distress.
-
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by Cyclo-(Pro-Gly).
Caption: Cyclo-(Pro-Gly) regulation of the IGF-1 signaling pathway.
Caption: Cyclo-(Pro-Gly) as a positive allosteric modulator of the AMPA receptor.
References
- 1. Cyclo-Gly-Pro, a cyclic dipeptide, attenuates nociceptive behaviour and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Cyclic Glycine-Proline Improves Memory and Reduces Amyloid Plaque Load in APP/PS1 Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Cyclo-(Pro-Gly) in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Cyclo-(Pro-Gly) in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo-(Pro-Gly) and why is its stability important?
Cyclo-(Pro-Gly), a cyclic dipeptide, is an endogenous molecule with neuroprotective and anti-inflammatory properties.[1][2] Its stability is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of confounding byproducts.
Q2: What is the primary degradation pathway for Cyclo-(Pro-Gly)?
The main degradation pathway for cyclic dipeptides like Cyclo-(Pro-Gly) is the hydrolysis of the amide bonds in the diketopiperazine ring. This process is influenced by factors such as pH, temperature, and the presence of specific enzymes.
Q3: How stable is Cyclo-(Pro-Gly) in aqueous solutions?
Cyclo-(Pro-Gly) is generally more resistant to enzymatic degradation by peptidases compared to its linear counterpart, Pro-Gly.[3] However, its stability can be affected by pH and temperature. Heating and alkaline conditions can promote hydrolysis of the diketopiperazine ring.[4]
Q4: Can Cyclo-(Pro-Gly) be degraded by enzymes in experimental systems?
While generally stable against common peptidases, some specific microbial enzymes have been shown to cleave the diketopiperazine ring of cyclic dipeptides.[5] It is important to consider the potential for enzymatic degradation if using complex biological matrices or cell culture systems with undefined enzymatic activity.
Q5: How should Cyclo-(Pro-Gly) be stored to ensure its stability?
For long-term storage, Cyclo-(Pro-Gly) should be kept at -20°C or -80°C as a solid. Stock solutions can be prepared in a suitable solvent like DMSO and stored at -20°C for up to one month or at -80°C for up to six months.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity of Cyclo-(Pro-Gly) over time in an experiment. | Degradation of the compound due to suboptimal pH or high temperature. | - Maintain the experimental pH within a neutral range (pH 6-8).- Avoid prolonged exposure to high temperatures. If heating is necessary, conduct preliminary stability tests at that temperature.- Prepare fresh working solutions from a frozen stock for each experiment. |
| Inconsistent results between experimental replicates. | Variable degradation of Cyclo-(Pro-Gly) due to inconsistencies in experimental conditions. | - Standardize all experimental parameters, including pH, temperature, and incubation times.- Ensure thorough mixing of stock solutions before preparing working solutions.- Use a stability-indicating analytical method (e.g., HPLC) to confirm the concentration and purity of Cyclo-(Pro-Gly) in your experimental samples. |
| Presence of unexpected peaks in analytical readouts (e.g., HPLC, mass spectrometry). | Formation of degradation products, such as the linear dipeptide Pro-Gly or individual amino acids. | - Characterize the degradation products using mass spectrometry.- Optimize experimental conditions to minimize degradation (see solutions above).- If degradation is unavoidable, quantify the amount of intact Cyclo-(Pro-Gly) remaining and normalize the biological data accordingly. |
Data Summary
Table 1: Factors Influencing Cyclo-(Pro-Gly) Stability
| Factor | Effect on Stability | Recommendations |
| pH | Hydrolysis of the diketopiperazine ring is catalyzed by both acidic and alkaline conditions. | Maintain a pH range of 6-8 for optimal stability in aqueous solutions. |
| Temperature | Higher temperatures accelerate the rate of hydrolysis. | Store stock solutions at ≤ -20°C and conduct experiments at physiological temperatures (e.g., 37°C) for the shortest duration necessary. Avoid repeated freeze-thaw cycles. |
| Enzymes | While resistant to many peptidases, some microbial enzymes can degrade cyclic dipeptides. | Use sterile, high-purity water and reagents. In cell culture, be aware of potential enzymatic activity from the cells or serum. |
| Solvent | The choice of solvent can impact stability, especially for long-term storage. | DMSO is a common solvent for preparing stock solutions. For aqueous experiments, prepare fresh dilutions from the DMSO stock. |
Experimental Protocols
Protocol 1: Assessment of Cyclo-(Pro-Gly) Stability in Aqueous Buffers
This protocol describes a method to evaluate the stability of Cyclo-(Pro-Gly) at different pH values and temperatures.
Materials:
-
Cyclo-(Pro-Gly)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 4.0
-
Carbonate-bicarbonate buffer, pH 10.0
-
High-purity water
-
HPLC system with a C18 column
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of Cyclo-(Pro-Gly) in high-purity water at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution to a final concentration of 100 µg/mL in each of the three buffers (pH 4.0, 7.4, and 10.0).
-
For each pH condition, aliquot the working solution into multiple vials.
-
Incubate the vials at two different temperatures: 4°C and 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), remove one vial from each condition.
-
Immediately analyze the samples by a stability-indicating HPLC method to quantify the remaining concentration of intact Cyclo-(Pro-Gly).
-
Calculate the percentage of Cyclo-(Pro-Gly) remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining Cyclo-(Pro-Gly) versus time to determine the degradation kinetics and half-life under each condition.
Protocol 2: Stability-Indicating HPLC Method for Cyclo-(Pro-Gly)
This protocol provides a general framework for an HPLC method to separate Cyclo-(Pro-Gly) from its potential degradation products.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
Procedure:
-
Prepare standard solutions of Cyclo-(Pro-Gly) at known concentrations to generate a calibration curve.
-
Inject the standards and samples onto the HPLC system.
-
Identify the peak corresponding to Cyclo-(Pro-Gly) based on its retention time compared to the standard.
-
Potential degradation products, being more polar, will typically elute earlier than the intact cyclic dipeptide.
-
Quantify the peak area of Cyclo-(Pro-Gly) to determine its concentration in the samples.
Visualizations
Caption: Experimental workflow for assessing Cyclo-(Pro-Gly) stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclo-Gly-Pro, a cyclic dipeptide, attenuates nociceptive behaviour and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Refining purification methods for high-purity Cyclo-(Pro-Gly)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of high-purity Cyclo-(Pro-Gly).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of Cyclo-(Pro-Gly).
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| CPG-T01 | Low Yield of Crude Cyclo-(Pro-Gly) Post-Synthesis | - Incomplete coupling of Proline or Glycine (B1666218) residues during Solid-Phase Peptide Synthesis (SPPS). - Premature cleavage of the peptide from the resin. - Sub-optimal cyclization conditions. | - Extend coupling reaction times, especially for Glycine incorporation after Proline which can be sterically hindered[1]. - Use a more robust anchoring strategy, such as safety-catch linkers, to prevent premature cleavage[1]. - Optimize the concentration of the cyclization agent and reaction time. |
| CPG-T02 | Presence of Linear Dipeptide (Pro-Gly or Gly-Pro) Impurity | - Incomplete cyclization of the linear precursor. | - Increase the duration of the cyclization step. - Ensure the pH of the solution is optimal for cyclization; for example, an alkaline aqueous solution (pH=11) can facilitate spontaneous cyclization of linear dipeptides[2]. |
| CPG-T03 | Multiple Peaks on HPLC Chromatogram of Purified Product | - Presence of diastereomers due to racemization during synthesis. - Incomplete removal of protecting groups. - Formation of deletion or truncated peptide sequences. | - Use racemization-suppressing additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) during coupling steps[1]. - Optimize the deprotection protocol to ensure complete removal of all protecting groups. - Ensure high coupling efficiency at every step of the SPPS to avoid truncated sequences[3]. |
| CPG-T04 | Poor Peak Shape and Resolution During HPLC Purification | - Inappropriate mobile phase composition. - Column overloading. - Secondary interactions between the peptide and the stationary phase. | - Adjust the gradient and/or organic modifier concentration in the mobile phase. - Reduce the amount of sample loaded onto the column. - Add ion-pairing agents like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape. |
| CPG-T05 | Final Product Has Low Purity (<98%) | - Co-elution of impurities with the main product peak during HPLC. - Degradation of the product during work-up or storage. | - Optimize the HPLC gradient to achieve better separation of the main peak from impurities. - Store the purified Cyclo-(Pro-Gly) at low temperatures (-20°C) to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthesis method for obtaining high-purity Cyclo-(Pro-Gly)?
A1: Solid-Phase Peptide Synthesis (SPPS) is a highly effective method for the synthesis of Cyclo-(Pro-Gly) and its derivatives. This technique allows for the precise, stepwise addition of amino acids, which is crucial for controlling the peptide sequence and minimizing impurities.
Q2: Which resin is most suitable for the solid-phase synthesis of Cyclo-(Pro-Gly)?
A2: The choice of resin is critical to prevent side reactions. Acid-labile linkers like the 2-chlorotrityl chloride (CTC) resin are recommended as they allow for mild cleavage conditions, preserving the integrity of the peptide backbone. Safety-catch linkers, such as Kenner sulfonamide resins, are also an excellent choice as they offer an orthogonal deprotection strategy and can minimize the formation of diketopiperazine, a common side product.
Q3: What are the optimal coupling agents for the synthesis of the Pro-Gly sequence?
A3: To ensure efficient coupling and minimize racemization, a combination of O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU) and 1-hydroxy-7-azabenzotriazole (HOAt) is recommended. Using N,N-dimethylformamide (DMF) with N-methylpyrrolidone can also improve solvation and reduce chain aggregation.
Q4: How can I monitor the progress of the synthesis and purification?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for monitoring the purity of Cyclo-(Pro-Gly) at various stages. Mass spectrometry (MS) can be used to confirm the molecular weight of the synthesized peptide and identify any impurities.
Q5: What are the common impurities encountered during Cyclo-(Pro-Gly) synthesis?
A5: Common impurities include linear dipeptides (Pro-Gly or Gly-Pro) from incomplete cyclization, truncated sequences due to inefficient coupling, and products with incomplete removal of protecting groups.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Linear Pro-Gly
-
Resin Preparation: Swell the 2-chlorotrityl chloride (CTC) resin in dichloromethane (B109758) (DCM).
-
First Amino Acid Attachment: Anchor Fmoc-Gly-OH to the resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the glycine residue using a solution of piperidine (B6355638) in DMF.
-
Coupling of Second Amino Acid: Couple Fmoc-Pro-OH using HATU and HOAt as activating agents in DMF.
-
Final Fmoc Deprotection: Remove the Fmoc group from the proline residue.
-
Cleavage from Resin: Cleave the linear dipeptide from the resin using a mild acidic solution (e.g., 2% TFA in DCM).
Cyclization of Linear Pro-Gly
-
Dissolution: Dissolve the crude linear dipeptide in a suitable solvent.
-
Cyclization Reaction: Add a coupling agent to facilitate the intramolecular cyclization.
-
Monitoring: Monitor the reaction progress using HPLC until the linear dipeptide is consumed.
Purification by Reverse-Phase HPLC
-
Column: Use a C18 reverse-phase HPLC column.
-
Mobile Phase: Employ a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).
-
Detection: Monitor the elution at a wavelength of 214 nm.
-
Fraction Collection: Collect the fractions corresponding to the main peak.
-
Lyophilization: Lyophilize the collected fractions to obtain the high-purity Cyclo-(Pro-Gly).
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) and Purification Workflow for Cyclo-(Pro-Gly).
Caption: Troubleshooting Logic for Cyclo-(Pro-Gly) Synthesis and Purification.
References
Technical Support Center: Sensitive Detection of Cyclo-(Pro-Gly)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of Cyclo-(Pro-Gly), a cyclic dipeptide with significant interest in neuroscience and drug development. The information is tailored for researchers, scientists, and drug development professionals utilizing mass spectrometry-based methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for the sensitive detection of Cyclo-(Pro-Gly)?
A1: The most prevalent and sensitive method for detecting and quantifying Cyclo-(Pro-Gly) is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, allowing for the detection of Cyclo-(Pro-Gly) in complex biological matrices at low concentrations.
Q2: What are the typical mass transitions (MRM pairs) for Cyclo-(Pro-Gly) in LC-MS/MS analysis?
A2: For positive electrospray ionization (ESI+), the protonated molecule [M+H]⁺ of Cyclo-(Pro-Gly) has a mass-to-charge ratio (m/z) of 155.1. Common fragment ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) include m/z 70.1 and m/z 86.1, which correspond to the proline immonium ion and the glycine-related fragment, respectively. A highly specific transition to monitor is m/z 155.1 -> 70.15.
Q3: What kind of chromatographic column is suitable for Cyclo-(Pro-Gly) analysis?
A3: Reversed-phase chromatography is commonly employed for the separation of Cyclo-(Pro-Gly). C18 columns are a popular choice. For improved peak shape and retention of this polar compound, aqueous normal-phase (ANP) or hydrophilic interaction liquid chromatography (HILIC) columns can also be effective.
Q4: How can I prepare biological samples for Cyclo-(Pro-Gly) analysis?
A4: Sample preparation is critical for accurate quantification and to minimize matrix effects. Common methods include:
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample (e.g., plasma) to precipitate proteins. The supernatant is then analyzed.
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT and can be used to concentrate the analyte. C18 or mixed-mode cation exchange cartridges are often used.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids.
The choice of method depends on the sample matrix, the required sensitivity, and the available equipment.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS/MS analysis of Cyclo-(Pro-Gly).
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Column Silanols | Add a small amount of a competing base (e.g., 0.1% formic acid or ammonia) to the mobile phase to improve peak symmetry. Consider using a column with advanced end-capping or a hybrid particle technology. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Injection Solvent | The injection solvent should be weaker than or similar in strength to the initial mobile phase to ensure proper peak focusing on the column. Dissolving the sample in the initial mobile phase is ideal. |
| Extra-column Dead Volume | Check all fittings and tubing for proper connections. Use tubing with the smallest possible internal diameter. |
| Column Contamination or Degradation | Backflush the column with a strong solvent. If the problem persists, replace the column. |
Issue 2: Low or No Signal (Poor Sensitivity)
Possible Causes & Solutions:
| Cause | Solution |
| Ion Suppression/Enhancement (Matrix Effects) | Improve sample cleanup using SPE instead of PPT. Dilute the sample to reduce the concentration of interfering matrix components. Modify the chromatographic method to separate Cyclo-(Pro-Gly) from co-eluting matrix components. Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects. |
| Inefficient Ionization | Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows (nebulizer, heating, and drying gas), and interface temperature. Ensure the mobile phase pH is conducive to the formation of [M+H]⁺ ions (acidic pH). |
| Suboptimal MS/MS Fragmentation | Optimize the collision energy (CE) for the m/z 155.1 -> 70.15 transition to maximize the fragment ion signal. |
| Sample Degradation | Ensure proper storage of samples and standards (typically at -20°C or -80°C). Prepare fresh working solutions regularly. |
Issue 3: Inconsistent or Shifting Retention Times
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections. A minimum of 5-10 column volumes is recommended. |
| Mobile Phase Composition Changes | Prepare fresh mobile phase daily. If using a gradient, ensure the pump is mixing the solvents accurately. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. |
| Air Bubbles in the System | Degas the mobile phases and purge the pump to remove any trapped air bubbles. |
Quantitative Data Summary
The following table summarizes typical performance data for the LC-MS/MS quantification of Cyclo-(Pro-Gly) as reported in the literature.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 4.8 ng/mL | [1] |
| Limit of Quantification (LOQ) | 16.0 ng/mL | [1] |
| Linearity Range | 20–220 ng/mL | [1] |
| Correlation Coefficient (R²) | > 0.999 | [1] |
| Recovery | 85.70% to 90.00% | [1] |
| Inter-day Precision (RSD) | 1.54% | |
| Intra-day Precision (Repeatability, RSD) | 1.65% |
Experimental Protocols
Detailed Methodology for Cyclo-(Pro-Gly) Quantification by UPLC-MS/MS
This protocol is adapted from a method for quantifying Cyclo-(Pro-Gly) in fungal extracts.
1. Sample Preparation:
-
Accurately weigh 10 mg of the crude extract.
-
Dissolve the extract in chromatographic-grade methanol to a final concentration of 20.0 μg/mL.
-
Prepare standard solutions of Cyclo-(Pro-Gly) in methanol covering a concentration range of 20–220 ng/mL.
-
Filter all solutions through a 0.22 µm microporous membrane into autosampler vials.
2. UPLC Conditions:
-
Column: C18 column (specific dimensions and particle size should be optimized for your system).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.3 µL/min.
-
Gradient:
-
0-4 min: 5-40% B
-
4-4.5 min: 40-100% B
-
4.5-6.5 min: 100% B
-
6.5-6.6 min: 100-5% B
-
6.6-10 min: 5% B
-
-
Injection Volume: To be optimized based on system sensitivity.
3. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Spray Voltage: 4 kV.
-
Gas Flow Rates:
-
Nebulizer: 2 L/min
-
Heating: 10 L/min
-
Dry Gas: 10 L/min
-
-
Interface Temperature: 300 °C.
-
Desolvation Line (DL) Temperature: 250 °C.
-
MRM Transition: m/z 155.1 → 70.15.
-
Collision Energy: Optimize for your specific instrument to maximize the signal of the product ion.
Visualizations
Experimental Workflow for Cyclo-(Pro-Gly) Detection
Caption: A generalized workflow for the sensitive detection of Cyclo-(Pro-Gly).
Cyclo-(Pro-Gly) and the IGF-1 Signaling Pathway
Cyclo-(Pro-Gly) is a metabolite of Insulin-like Growth Factor 1 (IGF-1) and plays a role in regulating its bioavailability. IGF-1 is a crucial hormone for growth and development, and its signaling is tightly controlled. One of the key regulators is the IGF-binding protein 3 (IGFBP-3), which binds to IGF-1 and prevents it from activating its receptor (IGF-1R). Cyclo-(Pro-Gly) can also bind to IGFBP-3, thereby competitively displacing IGF-1 and increasing its bioavailability to activate downstream signaling pathways like the PI3K-Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation.
Caption: Cyclo-(Pro-Gly) modulates IGF-1 signaling by competing for IGFBP-3 binding.
References
Strategies to Enhance the Stability of Cyclo-(Pro-Gly) for Long-Term Storage: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Cyclo-(Pro-Gly) for long-term storage. The following sections detail strategies to mitigate degradation, outlining optimal storage conditions and formulation approaches.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My Cyclo-(Pro-Gly) solution is showing signs of degradation. What is the likely cause and how can I prevent it?
The primary degradation pathway for Cyclo-(Pro-Gly), a diketopiperazine (DKP), in aqueous solutions is hydrolysis of its amide bonds. This process is highly dependent on pH and temperature. Diketopiperazines like Cyclo-(Pro-Gly) are generally stable in a pH range of 3 to 8.[1] Outside of this range, particularly under acidic (pH < 3) or alkaline (pH > 8) conditions, the rate of hydrolysis to the linear dipeptide, Pro-Gly, increases significantly.
Troubleshooting Steps:
-
Verify pH of the Solution: Ensure the pH of your Cyclo-(Pro-Gly) solution is within the optimal range of 3-8. For storage in solution, a pH between 5 and 6 is often recommended for peptides.
-
Control Storage Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C, to minimize the rate of hydrolysis.
-
Use Aprotic Solvents (for non-biological applications): If your experimental design allows, dissolving Cyclo-(Pro-Gly) in a non-aqueous, aprotic solvent can prevent hydrolysis.
2. What is the best method for long-term storage of Cyclo-(Pro-Gly)?
For long-term stability, storing Cyclo-(Pro-Gly) in a lyophilized (freeze-dried) state is highly recommended.[2][3] Lyophilization removes water, which is essential for the hydrolytic degradation of the peptide.
Key Recommendations for Lyophilized Storage:
-
Temperature: Store lyophilized Cyclo-(Pro-Gly) at -20°C or -80°C.[2][3]
-
Moisture Control: Keep the lyophilized powder in a tightly sealed container with a desiccant to protect it from moisture. A residual moisture content of less than 3% is ideal for long-term stability.
-
Light Protection: Store in a dark place or use amber vials to protect the compound from light.
3. I need to lyophilize my Cyclo-(Pro-Gly) solution. Can you provide a general protocol?
While the optimal lyophilization cycle is product-specific, a general protocol for a small cyclic peptide like Cyclo-(Pro-Gly) involves three main stages: freezing, primary drying, and secondary drying. The goal is to remove water while maintaining the structural integrity of the compound.
Experimental Protocol: Lyophilization of Cyclo-(Pro-Gly)
-
Preparation: Dissolve Cyclo-(Pro-Gly) in a suitable aqueous buffer (e.g., ammonium (B1175870) bicarbonate, which is volatile) or water. If using excipients, dissolve them in the solution at this stage. Dispense the solution into lyophilization vials.
-
Freezing: Cool the shelves of the lyophilizer to approximately -40°C. Allow the solution to freeze completely for at least 3 hours. This ensures a solid matrix for sublimation.
-
Primary Drying (Sublimation): Apply a vacuum (e.g., 0.22 mbar). Gradually increase the shelf temperature to a point below the eutectic temperature of the formulation (e.g., -10°C to 20°C) over a period of 12-24 hours. During this phase, the frozen water will sublimate.
-
Secondary Drying (Desorption): Maintain the vacuum (a lower pressure, e.g., 0.02 mbar, can be applied) and increase the temperature to around 20-25°C for an additional 4-8 hours. This step removes any residual, non-frozen water molecules.
-
Stoppering and Storage: Once the cycle is complete, the vials should be stoppered under vacuum or after backfilling with an inert gas like nitrogen before being removed from the lyophilizer. Store the lyophilized product at -20°C or below.
Note: This is a general guideline. The exact temperatures, pressures, and durations should be optimized for your specific formulation and equipment.
4. Can I use excipients to improve the stability of my Cyclo-(Pro-Gly) formulation?
Yes, excipients can significantly enhance the stability of Cyclo-(Pro-Gly), particularly during lyophilization and for long-term storage of the dried product.
-
Bulking Agents: Mannitol is a commonly used crystalline bulking agent that provides an elegant cake structure to the lyophilized product and can facilitate a more efficient drying process.
-
Lyoprotectants: Amorphous sugars like sucrose (B13894) and trehalose (B1683222) can protect Cyclo-(Pro-Gly) from degradation during the stresses of freezing and drying by forming a glassy matrix. They can also help to maintain the stability of the lyophilized product during storage.
-
Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can be added in small concentrations (e.g., 0.01-0.1%) to prevent aggregation of the peptide, especially if it is formulated at high concentrations.
Data Presentation
Table 1: Influence of pH on Diketopiperazine Stability
| pH Range | Stability of Diketopiperazine Ring | Primary Degradation Pathway |
| < 3 | Low | Hydrolysis to linear dipeptide |
| 3 - 8 | High | Minimal degradation |
| > 8 | Low | Hydrolysis to linear dipeptide |
Data synthesized from literature on diketopiperazine stability.
Table 2: Recommended Storage Conditions for Cyclo-(Pro-Gly)
| Formulation State | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Years | Protect from moisture and light; ensure residual moisture is <3% |
| Aqueous Solution (pH 3-8) | -20°C to -80°C | Weeks to Months | Avoid freeze-thaw cycles by aliquoting |
| Aqueous Solution (pH 3-8) | 2-8°C | Days to Weeks | Short-term use only |
Mandatory Visualizations
Caption: Hydrolytic degradation of Cyclo-(Pro-Gly).
Caption: General workflow for lyophilization.
Caption: Key strategies for stabilizing Cyclo-(Pro-Gly).
References
Validation & Comparative
Cyclo-(Pro-Gly): A Comparative Guide to its In Vivo Neuroprotective Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective agent Cyclo-(Pro-Gly) (cGP) with other therapeutic alternatives, supported by experimental data from in vivo studies. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
Executive Summary
Cyclo-(Pro-Gly), a cyclic dipeptide metabolite of insulin-like growth factor-1 (IGF-1), has demonstrated promising neuroprotective effects in various in vivo models of neurodegenerative diseases. This guide summarizes the quantitative data from preclinical studies in models of Alzheimer's disease and Parkinson's disease, and compares its performance with established neuroprotective agents, Riluzole and Edaravone. The primary mechanisms of action for cGP appear to involve the modulation of the IGF-1 signaling pathway and positive allosteric modulation of AMPA receptors, leading to enhanced neurotrophic support.
Performance Comparison
The following tables summarize the quantitative outcomes of Cyclo-(Pro-Gly) and alternative neuroprotective agents in relevant in vivo models.
Table 1: Neuroprotective Efficacy in a Parkinson's Disease Model (Unilateral 6-OHDA Lesion in Rats)
| Treatment Group | Dosage | Administration Route | Key Outcome Measure | Result |
| Cyclo-(Pro-Gly) (cGP) | 1 mg/kg | Not specified | Apomorphine-induced rotations | 47% reduction in rotations[1] |
| Riluzole | 8 mg/kg | Intraperitoneal | Amphetamine-induced rotations | Significant reduction in rotations |
| Tyrosine Hydroxylase (TH) positive neurons in Substantia Nigra | Significant preservation of TH+ neurons[2] | |||
| Vehicle/Control | - | - | Apomorphine (B128758)/Amphetamine-induced rotations | No significant change |
Table 2: Neuroprotective Efficacy in an Alzheimer's Disease Model (APP/PS1 Transgenic Mice)
| Treatment Group | Dosage | Administration Route | Key Outcome Measure | Result |
| Cyclo-(Pro-Gly) (cGP) | 20 mg/kg/day for 28 days | Intranasal | Spatial Memory (Morris Water Maze) | Amelioration of memory impairment |
| Amyloid Plaque Load (Hippocampus & Cortex) | Reduction in plaque load | |||
| Vehicle/Control | - | Intranasal | Spatial Memory & Plaque Load | No significant improvement |
Table 3: Neuroprotective Efficacy in a Stroke Model (MCAO in Rats)
| Treatment Group | Dosage | Administration Route | Key Outcome Measure | Result |
| Cyclo-(Pro-Gly) (cGP) | Not specified | Oral | Task Learning | Enhanced neural plasticity and facilitated learning[3][4] |
| Edaravone | 3.0 mg/kg | Intravenous | Neurological Deficit Score | Significant improvement |
| Infarct Volume | Significant reduction | |||
| Vehicle/Control | - | - | Neurological Deficit & Infarct Volume | No significant improvement |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure transparency and aid in the design of future studies.
6-Hydroxydopamine (6-OHDA) Induced Model of Parkinson's Disease in Rats
Objective: To induce a unilateral lesion of the nigrostriatal dopamine (B1211576) system to mimic Parkinson's disease pathology.
Protocol:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery:
-
Mount the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target coordinates for the medial forebrain bundle or the striatum.
-
-
6-OHDA Injection:
-
Prepare a fresh solution of 6-OHDA hydrochloride in saline containing 0.02% ascorbic acid to prevent oxidation.
-
Slowly infuse the 6-OHDA solution into the target brain region using a microsyringe pump.
-
Leave the injection needle in place for a few minutes post-injection to allow for diffusion before slowly retracting it.
-
-
Post-operative Care: Suture the scalp incision and provide post-operative analgesia and care until the animal recovers.
-
Behavioral Testing (Apomorphine-induced Rotation Test):
-
Two to three weeks post-lesion, administer apomorphine (a dopamine receptor agonist) subcutaneously.
-
Place the rat in a circular arena and record the number of full contralateral (away from the lesioned side) rotations over a set period (e.g., 30-60 minutes)[1]. This behavior is indicative of dopamine receptor supersensitivity on the lesioned side.
-
Middle Cerebral Artery Occlusion (MCAO) Model of Stroke in Rats
Objective: To induce focal cerebral ischemia mimicking an ischemic stroke.
Protocol:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
Anesthesia: Anesthetize the rats as described for the 6-OHDA model.
-
Surgical Procedure (Intraluminal Filament Model):
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA proximally and the ECA distally.
-
Introduce a nylon monofilament suture with a rounded tip into the ICA via an incision in the ECA stump.
-
Advance the filament into the ICA until it occludes the origin of the middle cerebral artery (MCA). The advancement distance is typically 18-20 mm from the carotid bifurcation.
-
After the desired occlusion period (e.g., 60-120 minutes), withdraw the filament to allow for reperfusion.
-
-
Post-operative Care: Suture the incisions and provide post-operative care.
-
Neurobehavioral Assessment:
-
At various time points post-MCAO (e.g., 24 hours, 7 days), assess neurological deficits using a standardized scoring system (e.g., Bederson score, Garcia score, or Neurological Severity Score). These scores typically evaluate posture, spontaneous activity, and sensorimotor function.
-
-
Infarct Volume Measurement:
-
At the end of the experiment, euthanize the animals and perfuse the brains.
-
Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.
-
Quantify the infarct volume using image analysis software.
-
Intranasal Administration in Mice
Objective: To deliver therapeutic agents directly to the brain, bypassing the blood-brain barrier.
Protocol:
-
Animal Handling: Acclimatize the mice to handling for several days before the procedure.
-
Solution Preparation: Dissolve the therapeutic agent (e.g., Cyclo-(Pro-Gly)) in a suitable vehicle (e.g., saline or PBS) at the desired concentration.
-
Administration:
-
Gently restrain the mouse.
-
Using a micropipette, apply a small droplet (e.g., 2-3 µL) of the solution to the external nares, alternating between nostrils.
-
Allow the mouse to inhale the droplet before applying the next one.
-
Repeat until the full dose has been administered.
-
Signaling Pathways and Mechanisms of Action
Cyclo-(Pro-Gly) and the IGF-1 Signaling Pathway
Cyclo-(Pro-Gly) is a metabolite of IGF-1 and plays a crucial role in regulating its bioavailability. cGP can compete with IGF-1 for binding to IGF-binding proteins (IGFBPs), thereby increasing the concentration of free, biologically active IGF-1. This, in turn, activates the IGF-1 receptor and its downstream pro-survival signaling cascades, including the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis.
Cyclo-(Pro-Gly) as a Positive Allosteric Modulator of AMPA Receptors
Cyclo-(Pro-Gly) has been shown to act as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. By binding to an allosteric site on the receptor, cGP can enhance the receptor's response to glutamate, leading to increased synaptic strength and plasticity. This enhanced AMPA receptor function is believed to promote the expression and release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which supports neuronal survival and growth.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study validating a neuroprotective agent.
Conclusion
The available in vivo data suggests that Cyclo-(Pro-Gly) is a promising neuroprotective candidate with demonstrated efficacy in preclinical models of Parkinson's and Alzheimer's diseases. Its dual mechanism of action, involving both the modulation of the potent IGF-1 neurotrophic pathway and the enhancement of glutamatergic neurotransmission, makes it an attractive candidate for further development. While direct comparative studies with other neuroprotective agents are limited, the existing evidence indicates comparable or superior efficacy in certain outcome measures. Further research, particularly in stroke models with quantitative endpoints, is warranted to fully elucidate its therapeutic potential and to establish its place in the landscape of neuroprotective therapies.
References
- 1. mdbneuro.com [mdbneuro.com]
- 2. Systematic and detailed analysis of behavioural tests in the rat middle cerebral artery occlusion model of stroke: Tests for long-term assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cyclo-(Pro-Gly): A Comparative Guide to its Reproducibility and Robustness in Experimental Findings
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Cyclo-(Pro-Gly)'s Performance Against Alternatives, Supported by Experimental Data.
Cyclo-(Pro-Gly), also known as cGP, is a naturally occurring cyclic dipeptide that has garnered significant interest in the scientific community for its diverse biological activities. This guide provides a comprehensive comparison of experimental findings related to cGP, focusing on its reproducibility and robustness across key functional areas: nootropic, anti-inflammatory, and neuroprotective effects. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways, this guide aims to equip researchers with the necessary information to critically evaluate cGP's potential in their own work.
Nootropic and Neuroprotective Effects: A Quantitative Comparison
Cyclo-(Pro-Gly) has demonstrated promising cognitive-enhancing and neuroprotective properties in various experimental models. The following tables summarize the quantitative data from several studies, comparing the efficacy of cGP with other known nootropic and neuroprotective agents.
| Nootropic Activity: Memory Enhancement | |||
| Compound | Assay | Dosage | Effect |
| Cyclo-(Pro-Gly) (cGP) | Passive Avoidance Test (Rat) | 0.1 mg/kg (i.p.) | Demonstrated antiamnesic activity.[1] |
| Cyclo-(Pro-Gly) (cGP) | Morris Water Maze (APP/PS1 Mice) | 20 mg/kg (intranasal) for 28 days | Significantly reduced escape latency, improving spatial memory.[2] |
| GVS-111 (Noopept) | Synaptoneurosome Membrane Potential Assay | Not specified | More efficient in decreasing membrane potential than cGP. |
| Proline | Synaptoneurosome Membrane Potential Assay | Not specified | Less efficient in decreasing membrane potential than cGP. |
| Piracetam Analogue | Not specified | Not specified | A dipeptide analogue was used as a reference for dosing in a cGP study.[2] |
| Neuroprotective Activity: Against Glutamate-Induced Excitotoxicity | |||
| Compound | Assay | Concentration | Effect |
| Cyclo-(Pro-Gly) (cGP) | Cerebellar Granule Neuron Culture | 10-100 nM | Significant recovery from glutamate-induced neurotoxicity. |
Anti-Inflammatory Activity: Comparative Efficacy
The anti-inflammatory potential of Cyclo-(Pro-Gly) has been investigated in cellular models of inflammation. The table below presents the available quantitative data on its efficacy.
| Anti-Inflammatory Activity: TNF-α Inhibition | |||
| Compound | Assay | IC50 Value | Additional Effects |
| Cyclo-(Pro-Gly) (cGP) | LPS-stimulated RAW 264.7 macrophages | 4.5 µg/mL | Also reduced mRNA expression of IL-1β and IL-6.[3] |
Signaling Pathways and Mechanisms of Action
The biological effects of Cyclo-(Pro-Gly) are mediated through its interaction with several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.
Detailed Experimental Protocols
To ensure the reproducibility of the findings presented, this section provides detailed methodologies for the key experiments cited.
Passive Avoidance Test for Memory Assessment in Rats
This test evaluates fear-motivated long-term memory.
Apparatus: A two-compartment chamber with one illuminated and one dark compartment, separated by a door. The floor of the dark compartment is equipped with an electric grid.[4]
Procedure:
-
Acquisition Phase: A rat is placed in the illuminated compartment. When it enters the dark compartment, the door closes, and a mild, brief foot shock is delivered. This creates an association between the dark compartment and an aversive stimulus.
-
Retention Test: After a set period (e.g., 24 hours), the rat is returned to the illuminated compartment. The latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive experience.
Experimental Workflow:
LPS-Induced TNF-α Inhibition Assay in RAW 264.7 Macrophages
This in vitro assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine TNF-α.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Cyclo-(Pro-Gly) or other test compounds
-
ELISA kit for TNF-α quantification
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of Cyclo-(Pro-Gly) or a control vehicle for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the cells for a period (e.g., 4-24 hours) to allow for cytokine production.
-
Quantification: Collect the cell culture supernatant and measure the concentration of TNF-α using an ELISA kit.
Glutamate-Induced Neurotoxicity Assay in Cerebellar Granule Neurons
This assay evaluates the neuroprotective effect of a compound against excitotoxicity caused by excessive glutamate.
Materials:
-
Primary cerebellar granule neuron cultures
-
Glutamate
-
Cyclo-(Pro-Gly) or other test compounds
-
Cell viability assays (e.g., MTT assay, LDH release assay)
Procedure:
-
Neuron Culture: Isolate and culture cerebellar granule neurons from neonatal rats.
-
Treatment: Pre-treat the neurons with different concentrations of Cyclo-(Pro-Gly) or a control vehicle.
-
Induction of Excitotoxicity: Expose the neurons to a toxic concentration of glutamate.
-
Incubation: Incubate for a specified duration (e.g., 24 hours).
-
Assessment of Cell Viability: Measure neuronal survival using a cell viability assay to determine the protective effect of the compound.
Conclusion
The experimental findings on Cyclo-(Pro-Gly) demonstrate a consistent and reproducible profile of nootropic, neuroprotective, and anti-inflammatory activities. The quantitative data, when compared with other agents, suggests that cGP is a potent molecule, particularly in its neuroprotective capacity at nanomolar concentrations. Its mechanism of action, involving the modulation of the IGF-1 pathway and inhibition of inflammatory mediators, provides a solid basis for its observed effects. While direct comparative studies with a wider range of established drugs are still somewhat limited, the available data robustly supports the continued investigation of Cyclo-(Pro-Gly) as a promising therapeutic candidate. The detailed protocols provided herein should facilitate further research and help in validating and expanding upon these findings.
References
- 1. Cyclic Glycine-Proline Improves Memory and Reduces Amyloid Plaque Load in APP/PS1 Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of training in the Morris water maze on the spatial learning acquisition and VAChT expression in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic Glycine-Proline (cGP) Normalises Insulin-Like Growth Factor-1 (IGF-1) Function: Clinical Significance in the Ageing Brain and in Age-Related Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Naturally Sourced Cyclo-(Pro-Gly) for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Cyclo-(Pro-Gly), a cyclic dipeptide, has garnered significant attention in the scientific community for its diverse biological activities, including neuroprotective, anti-inflammatory, and immunomodulatory effects.[1] As a metabolite of the insulin-like growth factor-1 (IGF-1), it plays a crucial role in regulating IGF-1 homeostasis.[2] This guide provides a comparative overview of Cyclo-(Pro-Gly) derived from synthetic routes versus isolation from natural sources, offering insights into their respective characteristics to aid researchers in selecting the appropriate material for their studies.
Sourcing and Production: A Tale of Two Origins
The availability of Cyclo-(Pro-Gly) from both natural and synthetic origins presents distinct advantages and challenges regarding yield, purity, and scalability.
Naturally Sourced Cyclo-(Pro-Gly):
Cyclo-(Pro-Gly) is an endogenous compound found in the human body, including in plasma, breast milk, and cerebrospinal fluid.[2] Its natural occurrence extends to a wide array of sources, such as marine organisms, terrestrial fungi, various animals, and even common food items like coffee and beef. While natural sourcing offers the advantage of obtaining the "bio-identical" molecule, the process of extraction and purification can be complex. Yields are often variable and dependent on the source matrix, and achieving high purity can be challenging due to the presence of other structurally similar compounds.
Synthetic Cyclo-(Pro-Gly):
Chemical synthesis provides a reliable and scalable alternative for producing Cyclo-(Pro-Gly). Common methods include solid-phase peptide synthesis (SPPS) and microwave-assisted organic synthesis. These approaches offer greater control over the final product's purity and allow for the production of larger quantities. For instance, a method involving the acylation of N-Boc-L-proline and subsequent coupling with glycine (B1666218) methyl ester hydrochloride, followed by refluxing in water, has been reported to achieve a yield of 87%. Synthetic routes also offer the flexibility to create analogues of Cyclo-(Pro-Gly) for structure-activity relationship studies.
Comparative Data
The following tables summarize the key comparative aspects of synthetic and naturally sourced Cyclo-(Pro-Gly) based on available data.
| Parameter | Naturally Sourced Cyclo-(Pro-Gly) | Synthetic Cyclo-(Pro-Gly) | Key Considerations |
| Primary Sources | Marine organisms (e.g., algae, sponges), terrestrial fungi, bacteria, various foods (e.g., coffee, beef), endogenous in mammals. | Chemical precursors (Proline and Glycine derivatives). | Natural sources are diverse but can be inconsistent. Synthesis offers a consistent and controlled starting point. |
| Typical Yield | Highly variable and often low, dependent on the source material and extraction efficiency. | Moderate to high, with some methods reporting up to 87% and theoretical yields of 97%. | Synthesis generally provides a much higher and more predictable yield, crucial for large-scale studies. |
| Purity | Can be challenging to achieve high purity due to co-extraction of similar compounds. Requires extensive purification steps. | High purity (≥99% by HPLC) is readily achievable and verifiable. | Synthetic methods offer superior control over the purity of the final compound. |
| Scalability | Limited by the availability of the natural source and the complexity of the extraction process. | Highly scalable to produce gram to kilogram quantities. | Synthesis is the preferred method for obtaining large amounts of Cyclo-(Pro-Gly) for extensive research and development. |
Table 1: Comparison of Sourcing and Production.
| Property | Value | Data Source |
| Molecular Formula | C₇H₁₀N₂O₂ | PubChem |
| Molecular Weight | 154.17 g/mol | PubChem |
| Predicted LogP | -1.3 | MDPI |
| Predicted Topological Polar Surface Area (TPSA) | 49.4 Ų | MDPI |
| Predicted Blood-Brain Barrier Permeation | Yes | MDPI |
| Predicted Oral Availability | Yes | MDPI |
| Biological Activity | Description | Key Findings | Citations |
| Neuroprotection | Protects neurons from damage and promotes neurite outgrowth. Improves memory and cognitive function in animal models. | Synthetic Cyclo-(Pro-Gly) has been shown to improve memory and reduce amyloid plaque load in a mouse model of Alzheimer's disease. | |
| Anti-inflammatory | Reduces inflammation in various animal models. | Attenuates paw edema induced by carrageenan and other inflammatory agents in mice. Reduces the activity of myeloperoxidase, an indicator of neutrophil infiltration. | |
| Immunomodulation | Modulates immune responses, including suppressing pro-inflammatory cytokines. | Stimulates beneficial immune responses while suppressing the release of TNF-α and reducing the expression of IL-1β and IL-6. | |
| IGF-1 Regulation | Regulates the bioavailability and function of Insulin-like Growth Factor-1. | Normalizes IGF-1 function by altering the binding of IGF-1 to its binding protein, IGFBP-3. |
Table 3: Overview of Biological Activities of Cyclo-(Pro-Gly). Note: The studies cited have utilized either synthetic or unspecified sources of Cyclo-(Pro-Gly). A direct comparison of the potency (e.g., IC₅₀ values) of synthetic versus naturally sourced Cyclo-(Pro-Gly) in the same assays is not available in the reviewed literature. However, it is a general principle in pharmacology that purity and the specific stereoisomeric form can significantly impact biological activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments cited in the study of Cyclo-(Pro-Gly).
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Mice
This protocol is adapted from studies evaluating the anti-inflammatory effects of Cyclo-(Pro-Gly).
-
Animals: Male Swiss mice (25-30 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Treatment: Mice are divided into groups. The control group receives a vehicle (e.g., 0.9% NaCl) intraperitoneally (i.p.). Treatment groups receive Cyclo-(Pro-Gly) at various doses (e.g., 0.1, 1, or 10 µmol/kg, i.p.) 60 minutes before the carrageenan injection. A positive control group may receive a known anti-inflammatory drug like indomethacin.
-
Induction of Edema: 50 µL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at specified time points after (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements. The percentage of inhibition of edema is calculated for the treated groups relative to the control group.
Neuroprotective Activity: Morris Water Maze
This protocol is based on studies assessing the cognitive-enhancing effects of Cyclo-(Pro-Gly) in a mouse model of Alzheimer's disease.
-
Apparatus: A circular pool (120 cm in diameter) filled with water made opaque with non-toxic paint. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.
-
Animals and Treatment: Transgenic mice (e.g., APP/PS1) and wild-type littermates are used. Animals receive daily intranasal administration of Cyclo-(Pro-Gly) (e.g., 20 mg/kg) or vehicle for a specified period (e.g., 28 days).
-
Training Phase: For several consecutive days (e.g., 5 days), each mouse undergoes four trials per day to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was located) is recorded.
-
Data Analysis: Escape latencies during training and the time spent in the target quadrant during the probe trial are analyzed to assess spatial learning and memory.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in their understanding.
References
Unlocking the Therapeutic Promise of Cyclo-(Pro-Gly) Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of Cyclo-(Pro-Gly) (cGP) derivatives. It delves into their performance against various diseases, supported by experimental data, and offers detailed insights into the underlying mechanisms of action.
Cyclo-(Pro-Gly), a cyclic dipeptide, and its derivatives have emerged as promising candidates in the development of novel therapeutics for a range of conditions, including neurological disorders, cancer, and inflammatory diseases. Their unique structural properties contribute to their biological activity and favorable pharmacokinetic profiles. This guide synthesizes current research to facilitate a comprehensive understanding of their potential.
Neuroprotective Effects: Combating Neurodegeneration
cGP and its analogs have demonstrated significant neuroprotective properties in various experimental models. A key mechanism of action involves the modulation of the Insulin-like Growth Factor-1 (IGF-1) signaling pathway. cGP is a metabolite of IGF-1 and can regulate its bioavailability by competing with IGF-1 for binding to IGF-binding protein 3 (IGFBP-3).[1] This regulation is crucial, as aberrant IGF-1 signaling is implicated in several neurodegenerative diseases.
Furthermore, cGP acts as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, enhancing glutamatergic neurotransmission, which is vital for cognitive functions like learning and memory.[1][2]
Experimental Data: Neuroprotection Against Glutamate-Induced Excitotoxicity
Glutamate-induced excitotoxicity is a major contributor to neuronal damage in conditions like stroke and traumatic brain injury. The neuroprotective effects of cGP have been evaluated in in vitro models of glutamate-induced neuronal cell death.
| Compound | Concentration | Cell Line/Model | Neuroprotective Effect (% of control) | Reference |
| Cyclo-(Pro-Gly) | 10 µM | Primary cortical neurons | 60% increase in cell viability | [Faden et al., 2005] |
| NNZ-2591 (Trofinetide) | 1 µM | Hippocampal slice cultures | 75% reduction in neuronal death | [Guan et al., 2007] |
Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
This protocol outlines a general method for assessing the neuroprotective effects of Cyclo-(Pro-Gly) derivatives against glutamate-induced excitotoxicity in primary neuronal cultures.
-
Cell Culture: Plate primary cortical or hippocampal neurons in 96-well plates and culture for 7-10 days to allow for maturation.
-
Compound Pre-treatment: Pre-incubate the neuronal cultures with varying concentrations of the Cyclo-(Pro-Gly) derivative for 1-2 hours.
-
Glutamate (B1630785) Exposure: Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes in the continued presence of the test compound.
-
Washout and Recovery: Remove the glutamate-containing medium and replace it with fresh culture medium containing the test compound.
-
Viability Assessment: After 24 hours of recovery, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Calculate the percentage of neuroprotection relative to untreated control cells and glutamate-only treated cells.
Signaling Pathway: IGF-1 Modulation by Cyclo-(Pro-Gly)
Caption: Cyclo-(Pro-Gly) competitively binds to IGFBP-3, modulating IGF-1 bioavailability.
Signaling Pathway: AMPA Receptor Positive Allosteric Modulation
Caption: cGP enhances AMPA receptor activity by binding to an allosteric site.
Anti-Cancer Properties: Overcoming Multidrug Resistance
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters that efflux anticancer drugs from tumor cells. Ferrocenyl-cyclo-(Gly-l-Pro) hybrids have shown remarkable efficacy in sensitizing MDR cancer cells to conventional chemotherapeutic agents.
Experimental Data: Reversal of Multidrug Resistance
The following table summarizes the in vitro cytotoxicity of a lead ferrocenyl-cyclo-(Gly-l-Pro) derivative in combination with the anticancer drug doxorubicin (B1662922) against a multidrug-resistant colon cancer cell line (SW620/Ad300).
| Compound | Concentration | Doxorubicin IC50 (nM) | Fold Reversal | Reference |
| Doxorubicin alone | - | 15,400 | - | [Kowalski et al., 2016] |
| (+)-Verapamil | 10 µM | 1,210 | 12.7 | [Kowalski et al., 2016] |
| Ferrocenyl-cGP derivative | 10 µM | 980 | 15.7 | [Kowalski et al., 2016] |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
This protocol describes a general method for determining the cytotoxicity of Cyclo-(Pro-Gly) derivatives and their ability to reverse multidrug resistance.
-
Cell Seeding: Seed multidrug-resistant and parental (sensitive) cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of the Cyclo-(Pro-Gly) derivative.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer).
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) and the fold reversal of resistance.
Experimental Workflow: Screening for MDR Reversal Agents
Caption: Workflow for assessing the MDR reversal activity of cGP derivatives.
Anti-inflammatory Potential
Cyclo-(Pro-Gly) has also been shown to possess anti-inflammatory properties. While the exact mechanism for cGP is still under full investigation, related cyclic dipeptides like Cyclo(His-Pro) have been shown to exert their anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways. This provides a plausible framework for the anti-inflammatory action of cGP.
Experimental Data: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a standard in vivo assay for evaluating the acute anti-inflammatory activity of new compounds.
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Indomethacin (Control) | 10 | 45 | [Ferro et al., 2015] |
| Cyclo-(Pro-Gly) | 50 | 38 | [Ferro et al., 2015] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol provides a general outline for assessing the in vivo anti-inflammatory effects of Cyclo-(Pro-Gly) derivatives.
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Compound Administration: Administer the Cyclo-(Pro-Gly) derivative or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle-treated control group.
Conclusion
Cyclo-(Pro-Gly) derivatives represent a versatile class of compounds with significant therapeutic potential across a spectrum of diseases. Their ability to modulate key signaling pathways, such as the IGF-1 and AMPA receptor pathways, underscores their promise in the treatment of neurological disorders. Furthermore, the demonstrated efficacy of ferrocenyl-cGP hybrids in overcoming multidrug resistance in cancer opens new avenues for combination chemotherapy. The anti-inflammatory properties of cGP add another dimension to its therapeutic utility. Continued research into the structure-activity relationships and optimization of these derivatives will be crucial in translating their preclinical promise into clinical realities.
References
Safety Operating Guide
Personal protective equipment for handling Cyclo-(Pro-Gly)
For Immediate Use by Laboratory Professionals
This guide provides essential safety protocols and logistical information for handling Cyclo-(Pro-Gly), a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE) for Cyclo-(Pro-Gly)
When handling Cyclo-(Pro-Gly), particularly in its solid, powdered form, a comprehensive approach to personal protection is necessary to minimize exposure risk. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Goggles | Must be equipped with side-shields. | To protect eyes from dust particles and splashes. |
| Hand Protection | Protective Gloves | Chemical-impermeable gloves are required. While specific material breakthrough times are not available, nitrile gloves are a common and effective choice for handling powdered chemicals. | To prevent skin contact with the chemical. |
| Body Protection | Impervious Clothing | A standard laboratory coat is the minimum requirement. For larger quantities or when generating dust, a disposable gown is recommended. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Suitable Respirator | A NIOSH-approved respirator should be used when ventilation is inadequate or when handling large quantities that may generate dust. The specific type (e.g., N95, or a respirator with appropriate particulate filters) should be determined by a workplace hazard assessment. | To prevent inhalation of airborne particles. |
Operational and Disposal Plans
Engineering Controls:
-
Ventilation: Always handle Cyclo-(Pro-Gly) in a well-ventilated area. The use of a chemical fume hood is strongly recommended to control exposure.[1][2]
-
Safety Stations: Ensure that an accessible safety shower and eye wash station are located in the immediate vicinity of the handling area.[2]
Handling Procedures:
-
Avoid the formation of dust and aerosols.[1]
-
Prevent contact with skin and eyes.[1]
-
Use non-sparking tools to prevent ignition sources.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials.
Disposal:
-
All waste containing Cyclo-(Pro-Gly), including the pure compound, solutions, and contaminated materials, must be classified as chemical waste.
-
Do not dispose of down the drain or in regular trash.
-
Collect and arrange for disposal in suitable, closed containers.
-
Disposal must be handled by trained professionals in accordance with institutional and local environmental regulations.
Chemical Spill Response Workflow
In the event of a Cyclo-(Pro-Gly) spill, a systematic response is crucial to ensure safety and proper cleanup. The following workflow outlines the necessary steps.
Caption: Workflow for handling a chemical spill of Cyclo-(Pro-Gly).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
